molecular formula C8H12N2 B11824014 2-(aminomethyl)-N-methylaniline CAS No. 20877-88-7

2-(aminomethyl)-N-methylaniline

Cat. No.: B11824014
CAS No.: 20877-88-7
M. Wt: 136.19 g/mol
InChI Key: UCXUQHNEOWZPFT-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-methylaniline is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This aromatic amine features both a secondary amine and a benzylamine group, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a precursor in the construction of nitrogen-containing heterocycles. Specifically, N-methylaniline derivatives are key substrates in copper-catalyzed reactions for the synthesis of tetrahydroquinoline structures, which are important scaffolds in drug discovery . Furthermore, compounds with similar structures are investigated for their potential in forming polycyclic saturated N-heterocycles, a class of compounds with significant pharmaceutical relevance . The ortho-aminomethyl group can also be leveraged in condensation reactions with aldehydes, facilitating the development of various fused heterocyclic systems . As a building block, it enables research into new synthetic methodologies and the exploration of biologically active molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use, as specific safety data for this compound may not be widely available .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXUQHNEOWZPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20877-88-7
Record name 2-(Methylamino)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20877-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-(Aminomethyl)-N-methylaniline: A Strategic Scaffold for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 2-(aminomethyl)-N-methylaniline (CAS 1183479-52-8), a critical diamine scaffold used in the synthesis of nitrogen-containing heterocycles.

Executive Summary

This compound is a bifunctional building block characterized by the presence of two distinct nitrogen nucleophiles: a secondary aromatic amine (N-methylaniline) and a primary aliphatic amine (benzylamine) positioned ortho to each other. This specific 1,4-diamine arrangement makes it an indispensable precursor for the synthesis of 1,2,3,4-tetrahydroquinazolines and 3,4-dihydro-1H-quinazolin-2-ones , motifs widely prevalent in kinase inhibitors, GPCR ligands, and bioactive alkaloids.

Unlike simple anilines, the dual reactivity of this molecule allows for rapid, convergent heterocycle formation, often in a single pot. This guide details its physicochemical properties, synthetic production, and application in medicinal chemistry.

Chemical Identity & Physicochemical Properties

PropertyData
CAS Number 1183479-52-8
IUPAC Name N-Methyl-2-(aminomethyl)aniline
Synonyms 2-(Aminomethyl)-N-methylbenzenamine; [2-(Methylamino)phenyl]methanamine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CNC1=CC=CC=C1CN
Appearance Off-white to pale yellow powder or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water
Acidity (pKa) ~9.5 (benzylamine), ~4.8 (aniline) (Predicted)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Pathways

The most robust route to this compound involves the reduction of 2-(methylamino)benzonitrile . This method avoids the over-alkylation issues often seen when trying to selectively methylate the diamine directly.

Protocol: Reduction of 2-(Methylamino)benzonitrile

Note: This protocol assumes standard Schlenk line techniques due to the air-sensitivity of the intermediate.

Reagents:

  • Precursor: 2-(Methylamino)benzonitrile (CAS 17625-76-2)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Charge: Add LiAlH₄ (2.0 equiv) suspended in anhydrous THF (0.5 M) to the flask at 0°C.

  • Addition: Dissolve 2-(methylamino)benzonitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic gas evolution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the nitrile.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir for 30 minutes until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite. Wash the pad with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash chromatography (DCM/MeOH/NH₃) to yield the title compound.

Synthesis Figure 1: Synthetic Route to this compound Start 2-Fluorobenzonitrile Step1 SNAr Displacement (MeNH2, THF) Start->Step1 Inter 2-(Methylamino)benzonitrile Step1->Inter Step2 Reduction (LiAlH4 or BH3) Inter->Step2 Product This compound (CAS 1183479-52-8) Step2->Product

Reactivity & Applications in Drug Discovery

This scaffold is chemically distinct because the benzylamine nitrogen is significantly more nucleophilic than the aniline nitrogen. This difference allows for regioselective functionalization or cascade cyclization reactions.

A. Synthesis of 1,2,3,4-Tetrahydroquinazolines

The primary application of this CAS is the synthesis of tetrahydroquinazolines, a core structure in biologically active compounds (e.g., antimalarials, anticancer agents).

  • Mechanism: Condensation with an aldehyde generates an imine at the benzyl position (kinetic product), which is then trapped by the internal aniline nitrogen (intramolecular Mannich-type cyclization).

  • Conditions: Aldehyde (1.0 equiv), Ethanol/Methanol, Reflux or Microwave irradiation. Acid catalysis (p-TsOH) is optional but accelerates the ring closure.

B. Synthesis of Cyclic Ureas (Dihydroquinazolinones)

Reaction with phosgene equivalents yields cyclic ureas, which are rigid pharmacophores in GPCR antagonists.

  • Reagents: Carbonyldiimidazole (CDI) or Triphosgene.

  • Conditions: THF or DCM, 0°C to RT.

Reactivity Figure 2: Divergent Synthesis of Heterocycles Core This compound Aldehyde + R-CHO (Condensation) Core->Aldehyde CDI + CDI or Phosgene (Carbonylation) Core->CDI THQ 1,2,3,4-Tetrahydroquinazoline (Bioactive Scaffold) Aldehyde->THQ Cyclization Urea 3,4-Dihydro-1H-quinazolin-2-one (Rigid Pharmacophore) CDI->Urea Cyclization

Handling & Safety Profile

As with most low-molecular-weight anilines and benzylamines, strict safety protocols are required.

  • Toxicological Hazards:

    • Acute Toxicity: Toxic if swallowed or inhaled.[1] Anilines can cause methemoglobinemia (blue skin/lips) by oxidizing hemoglobin.

    • Corrosivity: The benzylamine moiety is highly basic and can cause severe skin burns and eye damage.

    • Sensitization: Potential skin sensitizer.[2]

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended).

    • Chemical splash goggles and face shield.

    • Work strictly within a fume hood.[3][4]

  • Spill Response: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with inert material. Do not use bleach (forms toxic chloramines).

References

  • Chemical Identity: Sigma-Aldrich. This compound Product Page. Link

  • Synthetic Methodology (Analogous): Proença, E. M., et al. "The Reaction of 2-(Acylamino)benzonitriles With Primary Aromatic Amines: A Convenient Synthesis of 2-Substituted 4-(Arylamino)quinazolines." Synthesis, 2015.[5][6] Link

  • Heterocycle Application: Panjikar, P. C., et al. "Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines." ResearchGate, 2024. Link

  • Safety Data: PubChem. 2-(Aminomethyl)aniline Compound Summary (Analogous Safety Data). Link

Sources

An In-depth Technical Guide to 2-(Aminomethyl)-N-methylaniline: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted anilines represent a cornerstone in medicinal chemistry, serving as privileged scaffolds in the design of a vast array of therapeutic agents. Their synthetic accessibility and the ability to modulate their physicochemical and pharmacological properties through substitution make them indispensable tools for drug discovery professionals. This technical guide provides a comprehensive overview of 2-(aminomethyl)-N-methylaniline, a bifunctional aniline derivative with significant potential as a building block in the synthesis of novel drug candidates. We will delve into its chemical structure, properties, synthesis, and potential applications, with a particular focus on its relevance to researchers and scientists in the field of drug development.

Chemical Identity and Structure

This compound is a substituted aniline characterized by an aminomethyl group at the ortho position and a methyl group on the aniline nitrogen. This unique arrangement of functional groups provides multiple points for chemical modification, making it a versatile intermediate in organic synthesis.

The chemical structure of this compound is as follows:

Molecular Formula: C₈H₁₂N₂

Canonical SMILES: CNC1=CC=CC=C1CN

InChI: 1S/C8H12N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3

Synonyms and Identifiers

A degree of ambiguity exists in the public domain regarding the CAS Registry Number for this compound. Two numbers are frequently associated with what appears to be the same or a very similar molecule. For clarity and comprehensive coverage, we will present the information associated with both.

IdentifierValueSource
IUPAC Name 2-((Methylamino)methyl)anilinePubChem
CAS Number 1904-69-4PubChem[1], Fluorochem[2], BLD Pharm[3]
Alternative CAS Number 1183479-52-8Sigma-Aldrich[4]
Molecular Weight 136.19 g/mol PubChem[1]
Synonyms 2-((Methylamino)methyl)aniline, 2-(Methylaminomethyl)aniline, 2-Amino-N-methyl-benzylaminePubChem[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.

PropertyValueSource
Appearance PowderSigma-Aldrich
Molecular Weight 136.19 g/mol PubChem[1]
XLogP3-AA 1.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 38.1 ŲPubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method for the preparation of similar substituted benzylamines is reductive amination.[5][6] This approach involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

A representative synthesis of this compound can be envisioned starting from 2-aminobenzaldehyde and methylamine.

Representative Experimental Protocol: Reductive Amination

The following protocol is a representative procedure based on established methods for reductive amination.[5][7]

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (1.1 - 1.5 eq) in the same solvent to the flask.

  • To facilitate imine formation, a catalytic amount of a weak acid, such as acetic acid, can be added.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction of the Imine

  • Once the formation of the imine is complete, cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions. The latter is often preferred for its milder nature and selectivity for imines over aldehydes.[5][8]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification 2-Aminobenzaldehyde 2-Aminobenzaldehyde Imine Formation Imine Formation 2-Aminobenzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction In situ Quenching & Extraction Quenching & Extraction Reduction->Quenching & Extraction Purification Purification Quenching & Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Applications in Drug Discovery and Development

The aniline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Substituted anilines are integral components of numerous approved drugs, particularly in the area of oncology.[9][10]

Role as a Kinase Inhibitor Scaffold

A primary application of substituted anilines in drug discovery is in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Aniline derivatives can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking their activity.[7]

The structure of this compound, with its primary and secondary amine functionalities, offers multiple vectors for chemical elaboration. These groups can be functionalized to introduce moieties that can form key interactions, such as hydrogen bonds, with the amino acid residues in the kinase active site. This allows for the fine-tuning of the compound's potency, selectivity, and pharmacokinetic properties.[6]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylates ATP ATP Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival Activates Aniline-based Inhibitor 2-(aminomethyl)- N-methylaniline Derivative Aniline-based Inhibitor->Receptor Tyrosine Kinase (RTK) Competitively Binds to ATP Pocket

Caption: Hypothetical mechanism of action for a this compound derivative as a kinase inhibitor.

Safety, Handling, and Toxicology

GHS Hazard Statements (for CAS 1904-69-4): [1]

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures

Based on the available hazard information and general best practices for handling aromatic amines, the following procedures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. The established importance of the substituted aniline scaffold, particularly in the development of kinase inhibitors, underscores the potential of this compound in the ongoing quest for novel and effective therapeutics. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Available at: [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available at: [Link]

  • MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 485. Available at: [Link]

  • PubChem. 2-[(Methylamino)methyl]aniline. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

Sources

2-amino-N-methylbenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 2-amino-N-methylbenzylamine , a critical pharmacophore scaffold used in the synthesis of nitrogenous heterocycles.

CAS: 1904-69-4 | Formula: C₈H₁₂N₂ | MW: 136.19 g/mol

Physicochemical Profile & Identity

2-amino-N-methylbenzylamine (systematically known as 2-(methylaminomethyl)aniline ) is a bifunctional building block characterized by an ortho-substituted benzene ring containing a primary aniline group and a secondary benzylic amine.[1][2] This unique "1,4-diamine" arrangement makes it a highly reactive precursor for cyclization reactions, particularly in the generation of quinazoline and benzodiazepine derivatives.

Molecular Specifications
PropertyValueNotes
IUPAC Name 2-(Methylaminomethyl)anilinePreferred systematic name
Common Synonyms 2-Amino-N-methylbenzylamine;

-Methyl-2-aminobenzylamine
CAS Registry Number 1904-69-4
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol Exact Mass: 136.1000
Physical State Viscous Oil / Low-melting SolidOften handled as dihydrochloride salt for stability
Solubility Soluble in DCM, MeOH, DMSOFree base is sparingly soluble in water
pKa (Calculated) ~9.6 (benzylic amine), ~4.0 (aniline)Benzylic nitrogen is the primary basic site

Synthetic Methodology

The synthesis of 2-amino-N-methylbenzylamine requires careful orchestration to prevent premature cyclization or oxidation. The most robust industrial route involves the derivatization of 2-nitrobenzyl precursors followed by a global reduction.

Primary Synthetic Pathway: The Nitro-Reduction Route

This protocol avoids the handling of unstable 2-aminobenzaldehyde intermediates.

  • Nucleophilic Substitution: Reaction of 2-nitrobenzyl chloride with excess methylamine (or methylamine hydrochloride/TEA) to form N-methyl-2-nitrobenzylamine .

  • Chemo-selective Reduction: Hydrogenation of the nitro group to the aniline using Pd/C or Fe/HCl.

Critical Control Point: The intermediate N-methyl-2-nitrobenzylamine is stable. However, upon reduction to the target product, the free base is prone to oxidation. It is recommended to isolate the product as the dihydrochloride salt by treating the crude reaction mixture with HCl in dioxane/ether.

Visualization of Synthetic Logic

Synthesis Start 2-Nitrobenzyl Chloride Step1 Nucleophilic Substitution (MeNH2, THF, 0°C) Start->Step1 Inter Intermediate: N-methyl-2-nitrobenzylamine Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product TARGET: 2-amino-N-methylbenzylamine Step2->Product Salt Stabilization: Dihydrochloride Salt Product->Salt HCl/Dioxane

Caption: Two-step synthesis starting from 2-nitrobenzyl chloride, prioritizing intermediate stability.

Reactivity & Pharmacophore Applications

The core value of 2-amino-N-methylbenzylamine lies in its ability to function as a 1,4-binucleophile . It is a "privileged scaffold" for synthesizing 1,2,3,4-tetrahydroquinazolines , a structural motif found in various bioactive alkaloids and kinase inhibitors.

Mechanism: Cyclocondensation

When reacted with an aldehyde (R-CHO), the molecule undergoes a condensation-cyclization sequence:

  • Imine Formation: The more nucleophilic aniline nitrogen attacks the aldehyde (or ketone).

  • Ring Closure: The secondary benzylic amine attacks the resulting iminium species (Mannich-type cyclization), closing the pyrimidine ring.

This reaction is often catalyzed by Lewis acids (e.g.,


) or Brønsted acids.
Application Workflow

Reactivity Scaffold 2-amino-N-methylbenzylamine (C8H12N2) Condensation Condensation (EtOH, Reflux or Microwave) Scaffold->Condensation Aldehyde Reagent: Aryl Aldehyde (R-CHO) Aldehyde->Condensation THQ Product A: 1,2,3,4-Tetrahydroquinazoline (Bioactive Core) Condensation->THQ Cyclization DHQ Product B: 3,4-Dihydroquinazoline (Via Oxidation) THQ->DHQ Oxidation (e.g., DDQ, MnO2)

Caption: Divergent synthesis of Quinazoline derivatives dependent on oxidative conditions.

Analytical Characterization Standards

To validate the identity of synthesized 2-amino-N-methylbenzylamine, researchers should look for the following spectral signatures.

Proton NMR ( NMR, 400 MHz, )
  • 
     2.45 ppm (s, 3H):  The N-methyl  group singlet. Distinctive shift due to benzylic environment.
    
  • 
     3.75 ppm (s, 2H):  The benzylic  methylene (
    
    
    
    ).
  • 
     6.6 – 7.2 ppm (m, 4H):  Aromatic protons. Look for the characteristic splitting pattern of 1,2-disubstituted benzene (two doublets, two triplets).
    
  • 
     4.0 – 5.0 ppm (br s):  Exchangeable 
    
    
    
    and
    
    
    protons (chemical shift varies with concentration/solvent).
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 137.20 m/z.

  • Fragmentation: Loss of methylamine fragment (

    
    ) is a common diagnostic peak.
    

Handling & Safety Protocols

Hazard Class: Irritant / Corrosive (Amine).

  • Storage: The free base is air-sensitive and absorbs

    
    . Store under inert gas (Argon/Nitrogen) at -20°C. The dihydrochloride salt is stable at room temperature if kept desiccated.
    
  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless acylation is intended).

  • Toxicity: Like many benzylamines, it should be treated as a potential skin sensitizer and irritant. Use nitrile gloves and work within a fume hood.

References

  • ChemicalBook. (2023).[3] 2-(Methylaminomethyl)aniline Properties and CAS Data.

  • PubChem. (2025).[4][5][6] Compound Summary: N-Methylbenzylamine Derivatives and Related Structures.

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine.[7][8][9]

  • BenchChem. (2025). Technical Guide to substituted benzylamines in Heterocyclic Synthesis.

  • Royal Society of Chemistry. (2017). Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles.[10]

Sources

2-(Aminomethyl)-N-methylaniline: Physicochemical Profiling and pKa Determination

[1]

Executive Summary & Chemical Identity

This compound (CAS: 1183479-52-8) is a bidentate diamine ligand featuring two distinct nitrogen centers: a primary aliphatic amine and a secondary aromatic amine.[1] In medicinal chemistry and coordination complex synthesis, understanding the ionization constants (pKa) of this molecule is critical for predicting solubility, membrane permeability, and metal-binding affinity.[1]

This guide provides a rigorous analysis of the compound's acid-base behavior, deriving values from structural analogs and establishing a validated protocol for experimental verification.

Structural Analysis[2]
  • Site A (Aliphatic): A primary aminomethyl group (

    
    ) attached to the ortho position.[1]
    
  • Site B (Aromatic): A secondary N-methylamino group (

    
    ) attached directly to the benzene ring.[1]
    

Theoretical Framework & Predicted pKa Values

In the absence of a direct crystallographic or potentiometric dataset for this specific derivative in open literature, we apply Fragment-Based pKa Prediction validated against high-fidelity analogs (2-aminobenzylamine and N-methylaniline).

The Electrostatic Interaction Effect

The ionization of this diamine is sequential. The large difference in basicity between the aliphatic and aromatic nitrogens ensures a distinct separation of pKa values.

  • First Ionization (

    
    , Aliphatic):  The aliphatic amine is the strongest base.[1][2] Upon protonation, it forms a cationic ammonium center.
    
  • Second Ionization (

    
    , Aromatic):  The protonation of the aromatic amine is significantly suppressed by the pre-existing positive charge on the adjacent (ortho) aliphatic ammonium group.[1] This electrostatic repulsion lowers the 
    
    
    relative to the parent N-methylaniline.[1]
Data Summary Table
Ionization SiteFunctional GroupPredicted pKa RangeReference AnalogBaseline pKa of AnalogElectronic Effect
Site 1 (Most Basic) Aliphatic Primary Amine (

)
9.3 – 9.6 2-Aminobenzylamine9.60 ± 0.10Minimal inductive withdrawal from ring.[1]
Site 2 (Least Basic) Aromatic Secondary Amine (

)
3.5 – 4.2 N-Methylaniline4.84Ortho-Effect: Electrostatic repulsion from Site 1 lowers pKa by ~0.6–1.0 units.[1]

Scientist's Note: The


 is lower than standard N-methylaniline (4.[1]84) because the monocationic species (dominant at pH 7) presents a positive charge at the ortho position, destabilizing the formation of a dication.[1]

Ionization Pathway Visualization

The following diagram illustrates the stepwise protonation states of this compound as a function of pH.

Caption: Stepwise dissociation of protons. The aromatic amine deprotonates first (low pKa), followed by the aliphatic amine (high pKa).[1]

Experimental Determination Protocol

To validate these predicted values in your specific formulation buffer, the Potentiometric Titration method is the gold standard. For compounds with low solubility, a Spectrophotometric Titration or Cosolvent Potentiometry (using methanol/water) is recommended.[1]

Method: Potentiometric Titration (Glass Electrode)[1]

Objective: Determine precise macroscopic pKa values.

Reagents:

  • Compound: this compound (>98% purity).[1]

  • Titrant: 0.1 M KOH (CO2-free).[1]

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).[1]

  • Solvent: Degassed deionized water (or 20% MeOH if solubility is <1 mM).[1]

Workflow Diagram:

ExperimentalWorkflowStep1PreparationDissolve 0.05 mmol compound in 20 mL 0.15 M KCl/HCl (pH ~2.0)Step2CalibrationCalibrate Glass Electrode (ISE)using 3-point buffer system (pH 4, 7, 10)Step1->Step2Step3Titration LoopAdd 0.1 M KOH in 5 µL increments.Wait for electrode stability (<0.1 mV/s).Step2->Step3Step4Data AcquisitionRecord pH vs. Volume.Capture 2 distinct inflection points.Step3->Step4Step5AnalysisBjerrum Plot or Derivative Analysis (dpH/dV)to calculate pKa1 and pKa2.Step4->Step5

Caption: Standardized workflow for potentiometric pKa determination of diamines.

Critical Considerations for Data Analysis
  • Carbonate Error: Ensure the titrant (KOH) is free of carbonates, as dissolved

    
     acts as a buffer around pH 6.3 and 10.3, potentially interfering with the aliphatic pKa measurement.
    
  • Ionic Strength Corrections: If using a cosolvent (e.g., methanol), apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (

    
    ).[1]
    
    • Equation:

      
      [1]
      

Applications & Implications

Drug Design (Lipophilicity)[1]
  • Physiological pH (7.4): The molecule exists primarily as a monocation (protonated at the aliphatic amine).[1]

  • Permeability: The localized charge reduces passive diffusion across the blood-brain barrier compared to the neutral species. However, the N-methyl group on the aromatic amine increases lipophilicity (

    
    ) relative to the parent 2-aminobenzylamine.
    
Coordination Chemistry[1]
  • Chelation: This molecule acts as a bidentate ligand. The significant difference in pKa values allows for pH-controlled coordination.

    • At pH ~6: The aromatic nitrogen (neutral) can coordinate to soft metals (e.g., Pd, Pt) while the aliphatic amine remains protonated (non-coordinating), acting as a "pendant arm."[1]

    • At pH >10: Both nitrogens are available for chelation.

References

  • Sigma-Aldrich. 2-Aminobenzylamine Product Specification & Properties. Retrieved from .[1][3]

  • Williams, R. pKa Data Compiled by R. Williams (pKa Values of Anilines and Amines). Retrieved from .[1]

  • ChemicalBook. N-Methylaniline Chemical Properties and Acidity. Retrieved from .[1]

  • University of Tartu. pKa Values of Bases in Non-Aqueous Media (Leito Group). Retrieved from .[1]

Technical Guide to the Experimental Determination of the Physical Properties of 2-(aminomethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the melting and boiling points of 2-(aminomethyl)-N-methylaniline. A survey of standard chemical databases and literature reveals a notable absence of experimentally determined values for these fundamental physical properties. For researchers, particularly in the field of drug development, the accurate characterization of a novel compound is a prerequisite for further investigation. This document, therefore, provides a comprehensive, field-proven framework for the experimental determination of the melting and boiling points of this compound, or any new chemical entity. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of trustworthy data.

Introduction: The Challenge of Uncharacterized Compounds

This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. As with many novel compounds synthesized in the laboratory, its physical properties are not yet cataloged. The melting and boiling points are critical parameters that provide an initial assessment of purity and are essential for designing purification protocols, choosing appropriate solvents, and ensuring safe handling and storage.

This guide provides detailed methodologies for determining these properties, grounded in established principles of organic chemistry. The causality behind each experimental choice is explained to empower the researcher to adapt these protocols as needed.

The Cornerstone of Accurate Measurement: Sample Purity

Before any physical property can be accurately measured, the purity of the sample must be established and, if necessary, enhanced. Impurities can lead to a depression and broadening of the melting point range and an elevation of the boiling point. Therefore, the first critical step is the rigorous purification of the synthesized this compound.

Recommended Purification Protocol for Substituted Anilines:

Given the amine functional groups, this compound is likely to be a liquid or a low-melting solid at room temperature and may be susceptible to oxidation, often indicated by a darkening in color over time.

  • Initial Purification: Column chromatography on silica gel or alumina is a standard method to remove non-basic impurities and byproducts from the synthesis. The choice of solvent system (eluent) will depend on the polarity of the compound and can be determined by thin-layer chromatography (TLC) analysis.

  • Final Purification (for liquids): For liquid samples, distillation under reduced pressure (vacuum distillation) is the preferred method.[1][2][3] This technique is crucial for high-boiling-point compounds or those that are thermally sensitive, as it allows for distillation at a lower temperature, thereby preventing decomposition.[1][2] Aniline itself can be dried with KOH or CaH2 and distilled under reduced pressure to ensure dryness and purity.

  • Final Purification (for solids): If the compound is a solid, recrystallization is the most effective purification technique. The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.[4] For substituted anilines, common solvents include ethanol, water, or a mixed solvent system like ethanol-water.[4]

Experimental Protocol: Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range (typically 0.5-1.0°C) at which the solid transitions to a liquid. This protocol describes the capillary method, which is the most common and reliable technique.

Step-by-Step Methodology:
  • Sample Preparation:

    • Ensure the purified solid sample is completely dry.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder.

    • Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[5][6]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[5]

  • Apparatus Setup (Thiele Tube Method):

    • Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.[7][8]

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[5][9]

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but below the top of the Thiele tube.[5]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heat gun. The shape of the tube promotes convection currents that ensure uniform heating.

    • Initially, heat the sample relatively quickly to determine an approximate melting point.

    • Allow the apparatus to cool, then repeat the process, this time heating slowly (1-2°C per minute) as you approach the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).[9]

    • The recorded value should be a range, e.g., 125.5 - 126.5°C.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting Prep1 Dry Purified Solid Prep2 Crush to Fine Powder Prep1->Prep2 Prep3 Load into Capillary Tube (2-3 mm) Prep2->Prep3 Measure1 Attach Capillary to Thermometer Prep3->Measure1 Measure2 Insert into Thiele Tube Measure1->Measure2 Measure3 Heat Rapidly (Approx. MP) Measure2->Measure3 Measure4 Cool and Reheat Slowly (1-2°C/min) Measure3->Measure4 Measure5 Record Start of Melting (T1) Measure4->Measure5 Measure6 Record End of Melting (T2) Measure5->Measure6 Report Report Melting Range (T1 - T2) Measure6->Report

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11][12] For small quantities of a novel compound, a micro-scale method is ideal.

Step-by-Step Methodology (Siwoloboff Method):

This method is highly advantageous as it requires only a few drops of the liquid sample.[13][14]

  • Apparatus Preparation:

    • Take a small test tube (fusion tube) and add 0.5-1 mL of the purified liquid this compound.

    • Take a standard melting point capillary tube and seal one end in a flame.

    • Place the sealed capillary tube, open end down, into the fusion tube containing the liquid sample.[14][15]

  • Setup:

    • Attach the fusion tube assembly to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Clamp the thermometer and immerse the assembly in a heating bath (Thiele tube or a beaker of oil on a hot plate).[14]

  • Measurement:

    • Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube.[15][16] This indicates the temperature is just above the boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[14][17]

    • It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[10][16]

Boiling Point at Reduced Pressure and Nomograph Correction

If the compound is suspected to decompose at its atmospheric boiling point, the determination must be performed under reduced pressure. The procedure is the same, but the apparatus is connected to a vacuum source.

The observed boiling point at a reduced pressure can be corrected to the normal boiling point (at 760 mmHg) using a pressure-temperature nomograph.

How to Use a Nomograph:

  • Locate the observed boiling point on the leftmost scale.

  • Locate the pressure at which the measurement was taken on the rightmost scale.

  • Use a straight edge to draw a line connecting these two points.

  • The point where the line intersects the central scale is the corrected boiling point at standard atmospheric pressure (760 mmHg).[18]

An interactive nomograph tool is available from sources like Sigma-Aldrich.[19]

Visualization of Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Sample & Apparatus Prep cluster_measure Measurement (Siwoloboff Method) cluster_report Reporting Prep1 Add Liquid to Fusion Tube Prep2 Insert Inverted Sealed Capillary Prep1->Prep2 Prep3 Attach Assembly to Thermometer Prep2->Prep3 Measure1 Immerse in Heating Bath Prep3->Measure1 Measure2 Heat Until Rapid Bubbling Measure1->Measure2 Measure3 Remove Heat and Cool Slowly Measure2->Measure3 Measure4 Record Temperature when Liquid Enters Capillary Measure3->Measure4 Report1 Record Boiling Point Measure4->Report1 Report2 Record Atmospheric Pressure Report1->Report2

Caption: Workflow for Boiling Point Determination.

Data Presentation

All experimentally determined data should be summarized in a clear and structured format.

PropertyExperimental ValueAtmospheric Pressure (if applicable)Notes
Melting Point e.g., 125.5 - 126.5 °CN/ASharp range indicates high purity.
Boiling Point e.g., 245 °C760 mmHgCorrected from 120°C at 10 mmHg.

Conclusion

While literature searches are the first step in characterizing a compound, the absence of data for novel molecules like this compound necessitates a return to fundamental experimental techniques. The rigorous application of the protocols detailed in this guide will enable researchers to confidently determine the melting and boiling points, establishing a foundation of reliable physical data essential for all subsequent research and development activities.

References

  • Grokipedia. Siwoloboff method. [Link]

  • Wikipedia. Siwoloboff method. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). [Link]

  • University of Calgary. Melting point determination. [Link]

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  • Scribd. A Nomograph For Correction of Boiling Points: Kent State University, Kent. [Link]

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  • Filo. Determination of Boiling Point Using Siwoloboff's Method Instructions. (2025, May 29). [Link]

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  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

  • University of Babylon. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. (2021, September 19). [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. (2019, November 13). [Link]

  • Stanford University. Nomograph for Calculating Boiling Points Under Vacuum. [Link]

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An In-depth Technical Guide on the Stability of 2-(Aminomethyl)-N-methylaniline in Air

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)-N-methylaniline is a valuable building block in medicinal chemistry and materials science. However, like many aromatic amines, it is susceptible to degradation upon exposure to atmospheric oxygen. This guide provides a comprehensive technical overview of the stability of this compound in air. It delves into the mechanistic pathways of aerobic degradation, outlines robust analytical methodologies for stability assessment, and presents detailed experimental protocols for forced degradation studies. Furthermore, this guide offers field-proven strategies for mitigating degradation, ensuring the integrity of the compound during storage and application. The insights and protocols herein are designed to equip researchers with the necessary tools to confidently handle and utilize this versatile chemical intermediate.

Introduction: Understanding the Inherent Instability

This compound possesses two functional groups highly susceptible to oxidation: a primary benzylic amine and a secondary N-methylarylamine. This dual reactivity makes the molecule particularly prone to degradation in the presence of air, a phenomenon common to many aromatic amines which tend to discolor and lose purity over time.[1][2][3] The electron-donating nature of the amino and methylamino groups increases the electron density of the aromatic ring, making it more susceptible to oxidative processes.[4] This inherent instability necessitates a thorough understanding of its degradation pathways to ensure its effective use in sensitive applications such as drug development, where purity and stability are paramount.

The degradation of aromatic amines can be initiated by several factors including light, heat, and the presence of trace metal ions, which act as catalysts.[5] The resulting degradation products can be complex and often colored, leading to a noticeable change from a colorless or pale-yellow liquid to a brown or dark red mixture.[2][3] Such changes are not merely aesthetic; they signify a loss of the parent compound and the introduction of impurities that can have unintended and potentially detrimental effects on subsequent chemical reactions or biological assays.

Mechanisms of Aerobic Degradation

The aerobic degradation of this compound is a complex process involving multiple parallel and sequential reactions. The primary mechanisms involve the oxidation of both the aminomethyl side chain and the N-methylaniline core.

2.1. Oxidation of the N-Methylaniline Moiety

The N-methylaniline portion of the molecule is particularly susceptible to oxidation, which often proceeds via a one-electron transfer to form a radical cation intermediate.[6][7] This intermediate is a key species that can undergo several subsequent reactions:

  • Coupling Reactions: The radical cations can couple with other molecules, leading to the formation of dimeric and trimeric products.[8][9] These coupling reactions, such as head-to-tail and tail-to-tail coupling, are responsible for the formation of complex, often colored, polymeric materials.[8]

  • Formation of Quinone-imines: Further oxidation and rearrangement of the radical cation can lead to the formation of quinone-imine structures. These compounds are highly conjugated and are major contributors to the observed discoloration of the material upon exposure to air.[9]

  • N-Dealkylation: The N-methyl group can be oxidatively cleaved to yield N-methylformanilide and eventually aniline derivatives.[7][10]

2.2. Oxidation of the Aminomethyl Side Chain

The primary aminomethyl group is also a site of oxidative attack. The degradation can proceed through several steps:

  • Oxidative Deamination: The primary amine can be oxidized to an imine, which is then hydrolyzed to an aldehyde (2-(N-methylamino)benzaldehyde).

  • Further Oxidation: The aldehyde can be further oxidized to the corresponding carboxylic acid (2-(N-methylamino)benzoic acid).

These degradation pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of degradation products.

Caption: Potential aerobic degradation pathways of this compound.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately monitoring the degradation of this compound and quantifying its purity over time. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Analytical TechniqueApplication in Stability AssessmentKey Considerations
HPLC-UV Primary method for quantifying the parent compound and detecting degradation products.[11]A gradient elution is often necessary to resolve the parent compound from a complex mixture of degradants. A photodiode array (PDA) detector is useful for identifying peaks with different UV spectra.
LC-MS/MS Identification and structural elucidation of unknown degradation products.[12][13]Provides molecular weight and fragmentation data, which are critical for proposing the structures of impurities.
GC-MS Analysis of volatile and thermally stable degradation products.[11]May not be suitable for all degradation products, as some may be thermally labile. Derivatization may be required for some compounds.[11]
UV-Vis Spectroscopy Rapid assessment of the formation of colored impurities.Can be used as a quick qualitative check for degradation but lacks the specificity and quantitative power of chromatography.
Detailed Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower 3).[14]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or monitor multiple wavelengths with PDA).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are a key component of demonstrating specificity.[15][16]

Experimental Design for Stability Studies

Forced degradation, or stress testing, is essential for understanding the degradation pathways and developing a stability-indicating method.[15] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[17]

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Aerobic Stability Study
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into several clear glass vials.

    • Leave the vials uncapped but covered with a porous material (e.g., cheesecloth) to allow air exposure while preventing contamination.

  • Storage Conditions:

    • Store one set of vials at ambient temperature (e.g., 25 °C / 60% RH).

    • Store a second set of vials in a stability chamber at an elevated temperature (e.g., 40 °C / 75% RH).

  • Time Points:

    • Pull samples at initial (t=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analysis:

    • At each time point, visually inspect the sample for color changes.

    • Prepare the sample for HPLC analysis as described in section 3.1.

    • Quantify the remaining parent compound and measure the area of any new impurity peaks.

Strategies for Stabilization

Given its susceptibility to aerobic degradation, specific handling and storage procedures are essential to maintain the purity and stability of this compound.

  • Inert Atmosphere: The most effective way to prevent oxidation is to minimize contact with air.[18] Store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. For routine laboratory use, consider using a glove box or flushing the headspace of the storage container with an inert gas before sealing.

  • Refrigeration: Storing the compound at reduced temperatures (e.g., 2-8 °C) will significantly slow the rate of degradation reactions.[5]

  • Protection from Light: Photodegradation can also contribute to instability.[18][19] Store the compound in an amber glass container to protect it from light.[5]

  • Use of Antioxidants: In some applications, particularly for solutions, the addition of an antioxidant may be beneficial.[1] Phenolic antioxidants, such as butylated hydroxytoluene (BHT), or other stabilizers like aminoethylpiperazine, have been shown to inhibit the oxidation of aromatic amines.[20][21][22] However, the compatibility of any antioxidant with the intended downstream application must be thoroughly evaluated.

Conclusion

This compound is a reactive molecule with a propensity for degradation in the presence of air. The primary degradation pathways involve oxidation of both the N-methylaniline core and the aminomethyl side chain, leading to the formation of colored impurities and a loss of purity. A comprehensive understanding of these degradation mechanisms, coupled with the use of robust, stability-indicating analytical methods, is crucial for researchers and drug development professionals. By implementing the stabilization strategies outlined in this guide—namely, storage under an inert atmosphere, refrigeration, and protection from light—the integrity of this compound can be preserved, ensuring its reliable performance in research and development.

References

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  • Audeh, C. A., & Mahanti, M. K. (1986). Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III). Bulletin of the Chemical Society of Japan, 59(3), 934-936. [Link]

  • Wenk, J., & Canonica, S. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Environmental Science & Technology, 46(11), 5920–5927. [Link]

  • Sloan, A. W. (1953). U.S. Patent No. 2,653,171. U.S.
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  • Arora, P. K. (2015). Bacterial Degradation of Monocyclic Aromatic Amines. PubMed. [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. [Link]

  • Stejskal, J., et al. (2013). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Synthetic Metals, 169, 23-29. [Link]

  • Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of analytical chemistry, 72(9), 986-991. [Link]

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  • Gille, G., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry, 79(4), 805-815. [Link]

  • Fónagy, A., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Microchemical Journal, 164, 105927. [Link]

  • Wenk, J., & Canonica, S. (2012). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. SciSpace. [Link]

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  • Liang, D. W., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679-683. [Link]

  • Psillakis, E., & Kalogerakis, N. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Trends in Analytical Chemistry, 27(2), 127-139. [Link]

  • McNeill, K., & Canonica, S. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2410-2418. [Link]

  • Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 121(8), e2314546121. [Link]

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Methodological & Application

Highly Efficient Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinazolines via Condensation of 2-(Aminomethyl)-N-methylaniline with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized nitrogen-containing heterocycles for pharmaceutical screening and library generation.

Executive Summary

The synthesis of 1,2,3,4-tetrahydroquinazolines is a critical transformation in medicinal chemistry due to the privileged nature of the quinazoline scaffold in drug discovery[1]. The condensation of 2-(aminomethyl)-N-methylaniline with various aldehydes offers a highly modular, atom-economical pathway to access 1-methyl-2-substituted-1,2,3,4-tetrahydroquinazolines. This application note details the mechanistic causality, optimized substrate scope, and a self-validating experimental protocol designed for high-yield, scalable synthesis.

Chemical Context & Mechanistic Causality

This compound is a highly versatile bifunctional building block featuring two distinct nitrogen nucleophiles: a primary benzylic amine and a secondary aromatic amine[1]. The success and regioselectivity of this condensation reaction rely entirely on the nucleophilicity differential between these two groups[2].

  • Nucleophilicity Differential: The primary benzylic amine (-CH₂NH₂) is highly nucleophilic (conjugate acid pKa ~9–10) and sterically unhindered. In contrast, the secondary aromatic amine (-NHCH₃) is significantly less nucleophilic (conjugate acid pKa ~4–5) because its nitrogen lone pair is delocalized into the adjacent benzene ring and is sterically hindered by the N-methyl group.

  • Regioselective Imine Formation: Upon introduction of the aldehyde, the primary benzylic amine selectively attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate that rapidly dehydrates to yield an imine (Schiff base)[3].

  • Intramolecular Cyclization: The proximity of the secondary aromatic amine to the newly formed electrophilic imine carbon facilitates a rapid 6-exo-trig intramolecular nucleophilic attack. This ring-closing event forms the cyclic aminal, finalizing the 1,2,3,4-tetrahydroquinazoline core[2].

Mechanism A 2-(Aminomethyl)- N-methylaniline + Aldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack (1° Amine) C Imine (Schiff Base) Intermediate B->C -H2O D Intramolecular Cyclization C->D Nucleophilic Attack (2° Amine) E 1-Methyl-2-substituted- 1,2,3,4-tetrahydroquinazoline D->E Proton Transfer

Figure 1: Mechanistic pathway of this compound condensation with aldehydes.

Substrate Scope & Kinetic Data

The reaction tolerates a broad range of aldehydes. Electron-withdrawing groups (EWGs) on aromatic aldehydes accelerate the reaction by increasing the electrophilicity of the intermediate imine, facilitating faster cyclization. Aliphatic aldehydes proceed slightly slower due to reduced electrophilicity and potential enamine tautomerization side-reactions.

Aldehyde SubstrateR-GroupEquiv.Time (h)Yield (%)Purity (LC-MS)
BenzaldehydePhenyl1.052.092>98%
4-Methoxybenzaldehyde4-MeO-C₆H₄ (EDG)1.052.588>95%
4-Nitrobenzaldehyde4-NO₂-C₆H₄ (EWG)1.051.096>99%
HexanalPentyl (Aliphatic)1.104.075>90%

Note: Yields represent isolated yields after silica gel flash chromatography. Reactions were performed at 25 °C in ethanol with 10 mol% acetic acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific in-process controls (IPCs) and rationale for each step, researchers can verify the success of the reaction continuously rather than relying solely on end-point analysis.

Workflow step1 1. Reaction Setup Add reagents in EtOH Catalytic AcOH (0.1 eq) step2 2. Condensation Stir at 25 °C (1-4 h) Monitor via LC-MS/TLC step1->step2 step3 3. Quench & Work-up Concentrate under vacuum Wash with NaHCO3 & Brine step2->step3 step4 4. Purification Silica Flash Chromatography or Recrystallization step3->step4 step5 5. Validation 1H/13C NMR, HRMS Yield & Purity Assessment step4->step5

Figure 2: Step-by-step experimental workflow for the synthesis of 1,2,3,4-tetrahydroquinazolines.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.36 g, 10.0 mmol, 1.0 equiv) and absolute ethanol (20 mL).

    • Causality: Ethanol is chosen as a green, polar protic solvent that solubilizes the starting materials and facilitates proton transfer during hemiaminal dehydration[3].

  • Aldehyde Addition: Add benzaldehyde (1.11 g, 1.07 mL, 10.5 mmol, 1.05 equiv) dropwise over 2 minutes.

    • Self-Validation: A slight exothermic reaction and a subtle color change (often to pale yellow) should be observed, indicating initial imine formation.

  • Catalyst Introduction: Add glacial acetic acid (60 mg, 57 µL, 1.0 mmol, 0.1 equiv).

    • Causality: A weak acid catalyst is critical. It protonates the carbonyl oxygen (and subsequently the imine nitrogen) to increase electrophilicity without fully protonating the nucleophilic amines, which a strong acid (like HCl) would do, thereby halting the reaction.

  • Condensation & Monitoring: Stir the mixture at 25 °C for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, UV visualization).

    • Self-Validation: The highly polar diamine starting material (low Rf) will be consumed, replaced by a less polar, UV-active product spot (higher Rf). The formation of water may cause slight turbidity in the ethanolic solution.

  • Quench and Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL).

    • Causality: NaHCO₃ neutralizes the acetic acid catalyst, preventing acid-catalyzed ring-opening (reversal of the aminal formation) during concentration or storage.

  • Drying and Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure product.

    • Alternative: For highly crystalline derivatives (e.g., 4-nitrobenzylidene derivatives), direct recrystallization from hot ethanol is highly effective and avoids chromatography.

Analytical Characterization & Troubleshooting

To confirm the structural integrity of the synthesized 1-methyl-1,2,3,4-tetrahydroquinazoline, utilize the following analytical markers:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of the cyclized product is the aminal proton at the C2 position. This proton typically appears as a distinct singlet (or a multiplet if coupled to an adjacent chiral center) in the range of δ 4.5 – 5.5 ppm . The disappearance of the aldehyde proton (δ ~9.5–10.5 ppm) and the benzylic -CH₂NH₂ protons confirms complete conversion. The N-methyl group will appear as a sharp singlet around δ 2.8 – 3.0 ppm .

  • HRMS (ESI+): Look for the [M+H]⁺ peak corresponding to the exact mass of the cyclized product. The absence of a +18 Da mass shift confirms that dehydration (loss of water) has successfully occurred.

  • Troubleshooting Ring-Chain Tautomerism: Tetrahydroquinazolines can exist in equilibrium with their open-chain imine forms[3]. If NMR shows a mixture of ring and chain forms, the equilibrium can often be driven fully to the closed-ring form by ensuring strictly neutral or slightly basic storage conditions, as trace acid can catalyze ring-opening. Subsequent oxidation using reagents like NaOCl or TEMPO can be employed if the fully aromatic quinazoline is the ultimate target[4].

References

  • Benchchem. "2-(Aminomethyl)aniline | 4403-69-4 - Applications in Drug Discovery and Medicinal Chemistry." Benchchem.
  • Panjikar, P. C., et al. "Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines." ResearchGate.
  • Frontiers in Chemistry. "Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines." Frontiers.
  • National Institutes of Health (NIH). "Condensation-Based Methods for the C−H Bond Functionalization of Amines." PMC.

Sources

protocol for cyclization of 2-(aminomethyl)-N-methylaniline with ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinazolines

Abstract & Strategic Significance

This application note details the protocol for the cyclocondensation of 2-(aminomethyl)-N-methylaniline with various ketones to synthesize 1-methyl-1,2,3,4-tetrahydroquinazolines .

Tetrahydroquinazolines are privileged pharmacophores in medicinal chemistry, exhibiting calcium channel blocking, antimicrobial, and antitumor activities. The specific use of the N-methylated precursor offers a direct route to N1-functionalized heterocycles, avoiding the regioselectivity issues often encountered when alkylating the tetrahydroquinazoline core post-synthesis. This protocol prioritizes a "Green Chemistry" approach (catalyst-free, ethanol reflux) as the primary method, with an acid-catalyzed variant provided for sterically demanding substrates.

Reaction Mechanism & Chemical Logic

The formation of the tetrahydroquinazoline ring follows a condensation-cyclization sequence. Understanding the nucleophilicity difference between the two nitrogen centers is critical for controlling the reaction pathway.

  • Nucleophilic Differentiation: The starting material contains an aliphatic primary amine (benzylic, pKa ~9-10) and an aromatic secondary amine (aniline, pKa ~4-5).

  • Imine Formation (Kinetic Step): The more nucleophilic benzylic amine attacks the ketone carbonyl first, forming a hemiaminal which dehydrates to form an imine (Schiff base).

  • Cyclization (Thermodynamic Step): The secondary aniline nitrogen, positioned in close proximity (the "gem-disubstituent effect" or rigid ortho-positioning), performs an intramolecular nucleophilic attack on the electrophilic imine carbon.

  • Product: The result is the 1-methyl-1,2,3,4-tetrahydroquinazoline.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism SM 2-(aminomethyl)- N-methylaniline (Diamine) Inter1 Hemiaminal Intermediate SM->Inter1 Nucleophilic Attack (Benzylic NH2) Ketone Ketone (R-CO-R') Ketone->Inter1 Inter2 Imine (Schiff Base) Inter1->Inter2 - H2O (Dehydration) TS Cyclization Transition State Inter2->TS Intramolecular Attack (Aniline NH) Prod 1-Methyl-1,2,3,4- tetrahydroquinazoline TS->Prod Ring Closure

Figure 1: Mechanistic flow from selective imine formation to ring closure.

Experimental Protocols

Method A: Catalyst-Free Ethanol Reflux (Standard)

Recommended for aliphatic ketones and reactive aromatic ketones. High atom economy and ease of purification.

Reagents:

  • This compound (1.0 equiv)

  • Ketone (1.0 – 1.2 equiv)[1]

  • Ethanol (Absolute, 5 mL per mmol substrate)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve this compound (1.0 mmol) in absolute ethanol (5 mL).

  • Addition: Add the ketone (1.1 mmol) in a single portion.

    • Note: If the ketone is solid, dissolve it in a minimum amount of ethanol before addition.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring.

    • Time: 2–6 hours (Monitor by TLC; Mobile Phase: Hexane/EtOAc 7:3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Scenario 1 (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold ethanol, and dry under vacuum.

    • Scenario 2 (Soluble): If no precipitate forms, concentrate the solvent under reduced pressure (Rotavap).

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Method B: Iodine-Catalyzed Rapid Cyclization

Recommended for sterically hindered ketones or electron-deficient acetophenones.

Reagents:

  • Molecular Iodine (I2) (5–10 mol%)

  • Methanol or Ethanol

Step-by-Step Procedure:

  • Mixing: In a flask, combine the diamine (1.0 mmol) and ketone (1.0 mmol) in Methanol (3 mL).

  • Catalyst: Add molecular iodine (12 mg, 0.05 mmol).

  • Reaction: Stir at room temperature for 15–30 minutes. If starting material persists, heat to 50 °C.[2]

    • Visual Cue: The reaction mixture often darkens initially but may lighten as iodine is consumed/complexed.

  • Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) solution (2 mL) to quench unreacted iodine (color changes from brown to clear).

  • Extraction: Extract with Dichloromethane (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Process Workflow & Quality Control

To ensure reproducibility, follow this logic flow for every synthesis campaign.

Workflow Start Start Synthesis CheckKetone Analyze Ketone Sterics/Electronics Start->CheckKetone Decision Is Ketone Hindered? CheckKetone->Decision MethodA Method A: EtOH Reflux (Catalyst Free) Decision->MethodA No (Reactive) MethodB Method B: I2 Catalysis (Lewis Acid) Decision->MethodB Yes (Hindered) Monitor TLC/LCMS Check (Disappearance of Diamine) MethodA->Monitor MethodB->Monitor Workup Workup & Isolation Monitor->Workup Complete QC QC: 1H NMR (Check N-Me & Aminal CH) Workup->QC

Figure 2: Decision tree for selecting the optimal synthetic method.

Data & Optimization Guidelines

The following data summarizes typical yields observed when optimizing this reaction for Acetone and Cyclohexanone substrates.

Table 1: Solvent and Catalyst Screening (Substrate: Cyclohexanone)

EntrySolventCatalystTemp (°C)Time (h)Isolated Yield (%)
1WaterNone100865
2EthanolNone78 (Reflux)492 (Preferred)
3Toluenep-TSA (10%)110288
4MethanolIodine (5%)25 (RT)0.590
5THFNone661255

Critical Parameters:

  • Water Removal: While the reaction proceeds in ethanol, using a Dean-Stark trap (in Toluene) or adding molecular sieves (3Å) can push the equilibrium for difficult substrates (e.g., diaryl ketones).

  • Stoichiometry: A slight excess of ketone (1.1–1.2 eq) is recommended to suppress the formation of diamine dimers, although the intramolecular reaction is kinetically much faster.

  • Stability: 1,2,3,4-tetrahydroquinazolines are generally stable, but they can be oxidized to quinazolines or quinazoliniums upon prolonged exposure to air and light. Store under inert atmosphere.

References

  • Saunthwal, R. K., et al. (2015).[3] "On water: catalyst-free chemoselective synthesis of highly functionalized tetrahydroquinazolines from 2-aminophenylacrylate." Green Chemistry.

  • Wang, M., et al. (2011). "Iodine-catalyzed facile synthesis of 2,3-dihydroquinazolin-4(1H)-ones and tetrahydroquinazolines." Tetrahedron Letters.

  • Helavi, V. B., et al. (2010). "A simple and efficient synthesis of 1,2,3,4-tetrahydroquinazolines using molecular iodine as a catalyst." Journal of Chemical Sciences.

  • Prajapati, D., et al. (2014).[4] "Catalyst- and solvent-free, pot, atom and step economic synthesis of tetrahydroquinazolines." RSC Advances.

Sources

Application Notes and Protocols for the Synthesis and Metal Complexation of 2-(Aminomethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Bidentate Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry. This document provides a comprehensive guide to the synthesis and metal complexation of 2-(aminomethyl)-N-methylaniline, a promising yet underexplored bidentate N,N'-donor ligand.

The structure of this compound, featuring a primary amine and a secondary N-methylaniline moiety tethered to an aromatic backbone, offers a unique combination of electronic and steric properties. The two nitrogen donor atoms are positioned to form a stable five-membered chelate ring upon coordination to a metal center. This chelation is anticipated to confer significant thermodynamic and kinetic stability to the resulting metal complexes. The presence of the N-methyl group introduces a degree of steric hindrance and alters the electronic environment of the anilino nitrogen, which can be exploited to fine-tune the reactivity and selectivity of the metal center.

While the metal complexes of this specific ligand are not yet extensively documented in the scientific literature, this guide provides a robust framework for their synthesis and characterization based on well-established principles of coordination chemistry and proven protocols for analogous bidentate N,N'-donor ligands. We present a detailed protocol for the synthesis of the ligand itself, followed by a general yet comprehensive procedure for the preparation of its transition metal complexes. Furthermore, we outline the expected characterization techniques and potential applications, providing a solid foundation for researchers to explore this exciting new area of inorganic chemistry.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be effectively achieved through the reduction of the commercially available precursor, 2-(methylamino)benzonitrile. This two-step process involves the initial formation of the nitrile followed by its reduction to the primary amine.

Diagram of the Synthetic Workflow

G cluster_0 Ligand Synthesis A 2-(Methylamino)benzonitrile B Reduction A->B LiAlH4 or H2/Catalyst C This compound B->C G cluster_1 Metal Complex Synthesis Ligand This compound Reaction Stirring/Reflux Ligand->Reaction MetalSalt Metal Salt (e.g., MCl2·nH2O) MetalSalt->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Complex [M(Ligand)n]Xm Complex Reaction->Complex

Application Note: Reductive Amination Pathways of 2-(aminomethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals working with 2-(aminomethyl)-N-methylaniline , a versatile bifunctional building block.

The guide addresses the specific challenge of this substrate: the competition between linear reductive alkylation (the standard reductive amination outcome) and intramolecular cyclization (leading to tetrahydroquinazolines).

Abstract & Strategic Overview

This compound is a "privileged" scaffold in medicinal chemistry due to its ability to serve as a bidentate nucleophile. When subjected to reductive amination conditions (Aldehyde + Reducing Agent), the reaction does not proceed through a singular linear pathway.[1][2] Instead, it faces a critical bifurcation:

  • Kinetic Pathway (Linear Alkylation): Formation of the imine followed by rapid hydride reduction to yield the secondary amine.

  • Thermodynamic Trap (Cyclization): Intramolecular attack of the secondary aromatic amine (

    
    -Me) onto the imine/iminium intermediate, yielding a 1-methyl-1,2,3,4-tetrahydroquinazoline  (aminal derivative).
    

This guide provides protocols to selectively access either the linear


-alkylated product  or the cyclic heterocyclic scaffold , explaining the mechanistic levers required to control this divergence.

Mechanism: The "Internal Trap" Effect

The reaction outcome is dictated by the relative rates of reduction (


)  versus cyclization (

)
.
  • The Substrate: Contains a highly nucleophilic primary aliphatic amine (

    
    ) and a less nucleophilic secondary aromatic amine (
    
    
    
    ).
  • The Intermediate: Reaction with an aldehyde (

    
    ) generates an exocyclic imine.
    
  • The Conflict:

    • If

      
      : The reducing agent intercepts the imine, forming the linear amine.
      
    • If

      
      : The pendant 
      
      
      
      -methylaniline attacks the imine carbon (5-endo-trig/6-endo-trig hybrid), forming the cyclic aminal. Note that unlike unmethylated analogs, the
      
      
      -methyl group prevents oxidation to a fully aromatic quinazoline, locking the molecule in the tetrahydro- state.
Pathway Visualization (DOT Diagram)

ReductiveAmination Start This compound + Aldehyde (RCHO) Imine Intermediate Imine (-CH2-N=CH-R) Start->Imine Condensation (-H2O) RedAgent Hydride Reduction (NaBH4 / NaBH(OAc)3) Imine->RedAgent Path A (Kinetic) Cyclization Intramolecular Trap (N-Me attack) Imine->Cyclization Path B (Thermodynamic) LinearProduct Linear Product 2-((alkylamino)methyl)-N-methylaniline RedAgent->LinearProduct CyclicProduct Cyclic Product 1-methyl-3-substituted- 1,2,3,4-tetrahydroquinazoline Cyclization->CyclicProduct Aminal Formation

Figure 1: Mechanistic bifurcation. Path A requires rapid reduction to outcompete the intramolecular trap (Path B).

Protocol A: Selective Linear Reductive Alkylation

Goal: Synthesis of 2-((alkylamino)methyl)-N-methylaniline. Strategy: Maximize


 using a potent reducing agent and low temperatures to suppress cyclization.
Materials
  • Substrate: this compound (1.0 equiv).

  • Aldehyde: 1.0 - 1.1 equiv (Aliphatic or Aromatic).

  • Reducing Agent: Sodium Borohydride (

    
    ) (Preferred for speed) or Sodium Triacetoxyborohydride (
    
    
    
    ) (if acid sensitivity is an issue).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additives: Anhydrous

    
     (optional, to accelerate imine formation).
    
Step-by-Step Procedure
  • Imine Pre-formation (Controlled):

    • Dissolve the amine substrate in anhydrous MeOH (0.1 M concentration).

    • Cool the solution to 0 °C (ice bath).

    • Add the aldehyde dropwise.

    • Critical: Stir for only 15–30 minutes at 0 °C. Do not heat. Prolonged stirring favors the thermodynamic cyclic aminal.

  • Rapid Reduction:

    • Add

      
       (1.5 equiv) portion-wise directly to the cold mixture.
      
    • Note:

      
       is preferred over 
      
      
      
      here because it reduces the imine faster, minimizing the time window for cyclization.
  • Workup:

    • Stir for 1 hour, allowing the mixture to warm to room temperature (RT).

    • Quench with saturated

      
       or water.
      
    • Extract with Ethyl Acetate (EtOAc) or DCM.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (Amine-functionalized silica or basified eluent) is usually required to separate the linear amine from any trace cyclic aminal.

Key Indicator of Success:

  • 1H NMR: Look for the new methylene protons (

    
    ) as a doublet or singlet.
    
  • Absence of Cyclic Product: Ensure no aminal proton signal (typically a triplet/singlet around 4.0–5.5 ppm depending on R) is present.

Protocol B: Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinazolines

Goal: Exploiting the "Internal Trap" to create heterocycles. Strategy: Promote cyclization (


) by avoiding reducing agents initially and using conditions that stabilize the aminal.
Materials
  • Substrate: this compound (1.0 equiv).

  • Aldehyde: 1.0 - 1.2 equiv (Formaldehyde, Benzaldehyde, etc.).

  • Solvent: Toluene (for azeotropic removal of water) or Methanol (for simple condensation).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1-5 mol%) (Optional, accelerates cyclization).

Step-by-Step Procedure
  • Condensation:

    • Dissolve substrate and aldehyde in Toluene or MeOH.

    • Option A (Toluene): Reflux with a Dean-Stark trap to remove water. This drives the equilibrium toward the cyclic aminal (tetrahydroquinazoline).

    • Option B (MeOH): Stir at RT or mild heat (40-50 °C) for 4–12 hours.

  • Verification (No Reduction Needed):

    • Unlike standard reductive amination, no hydride source is added . The product is the cyclic aminal (1-methyl-3-substituted-1,2,3,4-tetrahydroquinazoline).

    • Note: If the user adds a reducing agent after cyclization, the aminal ring is generally stable and will not open/reduce under standard borohydride conditions.

  • Isolation:

    • Concentrate the solvent.

    • Recrystallize (often possible for these heterocycles) or purify via column chromatography.

Structural Validation:

  • 1H NMR: The C2 proton (between the two nitrogens,

    
    ) is the diagnostic signal. It appears downfield (shifted by two nitrogens).
    
  • Stability: These compounds are stable but can hydrolyze back to the open chain in strong aqueous acid.

Comparative Data & Troubleshooting

FeatureLinear Alkylation (Protocol A)Cyclic Synthesis (Protocol B)
Target Structure Secondary Amine (

)
Tetrahydroquinazoline (Heterocycle)
Key Reagent

(added rapidly)
None (or Acid Catalyst)
Temperature 0 °C

RT
Reflux or RT (Long duration)
Critical Factor Speed of reductionRemoval of water / Equilibrium
Major Impurity Cyclic AminalUnreacted Aldehyde / Linear Imine
Troubleshooting Common Issues
  • Problem: Mixture of linear and cyclic products.

    • Solution (for Linear): Lower the temperature to -10 °C during imine formation and add

      
       immediately. Use a large excess of reducing agent to ensure 
      
      
      
      dominates.
    • Solution (for Cyclic): Use a drying agent (

      
       or molecular sieves) in the reaction mixture to force the equilibrium toward the ring-closed form (dehydration product).
      
  • Problem: Over-alkylation.

    • Insight: The linear product has a secondary amine which can react again.[3][4] However, the steric bulk of the ortho-N-methylaniline group usually discourages tertiary amine formation at the benzylic position.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Linciano, P., et al. "Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst."[5] Synlett, vol. 24, no.[5] 17, 2013, pp. 2249-2254. Link

  • Nayal, O. S., et al. "Transition-Metal-Free Catalytic Synthesis of 1,2,3,4-Tetrahydroquinazolines." Journal of Organic Chemistry, vol. 80, no. 11, 2015, pp. 5912-5918. Link

  • Ma, L., et al. "Diverse Synthesis of 1,2,3,4-Tetrahydroquinazolines via Metal-Free [4+2] Cyclization." RSC Advances, vol. 4, 2014, pp. 18229.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Storage & Handling of 2-(Aminomethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Critical Sensitivities

To effectively prevent degradation, one must first understand the specific vulnerabilities of 2-(aminomethyl)-N-methylaniline . This molecule contains two distinct reactive centers that contribute to its instability:

  • The N-Methylaniline Moiety (Secondary Aromatic Amine): This center is highly electron-rich and prone to auto-oxidation via radical cation formation. This leads to the formation of colored impurities (quinones, azo-dimers) and polymerization.

  • The Aminomethyl Group (Primary Benzylic Amine): This group is a strong nucleophile and base. It is hygroscopic (attracts water) and susceptible to carbamylation upon exposure to atmospheric CO₂.

Key Physical Properties:

  • CAS: 1183479-52-8 (AldrichCPR), 1904-69-4 (Free base)

  • Appearance: Colorless to pale yellow solid/oil (depending on purity and salt form).

  • Primary Hazard: Air (Oxygen) and Moisture sensitivity.[1]

Storage Protocols: The "Gold Standard"

The following protocol is designed to maximize shelf-life and maintain titer >98%.

Tier 1: Long-Term Storage (>1 Month)
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2][3] Argon is preferred as it is heavier than air and provides a better "blanket" for solid powders.

  • Temperature: Refrigerator (

    
     to 
    
    
    
    ) or Freezer (
    
    
    ). Cold storage significantly slows the kinetics of auto-oxidation.
  • Container: Amber glass vials with PTFE-lined screw caps.

    • Why Amber? Anilines are photosensitive; UV light accelerates radical formation.

    • Why PTFE? It provides a chemically inert seal that prevents oxygen permeation better than standard polyethylene liners.

  • Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel) to mitigate hygroscopicity.

Tier 2: Active Use (Benchtop Handling)
  • Minimize Headspace: Always purge the headspace of the vial with inert gas before re-sealing.

  • Avoid Metal Spatulas: Use glass or plastic tools if possible. Trace transition metals (Fe, Cu) from scratched metal spatulas can catalyze aniline oxidation.

Troubleshooting Guide (Q&A)

Issue 1: Discoloration

Q: My sample has turned from pale yellow to dark brown/black. Is it still usable?

A: The darkening is a hallmark of aniline oxidation.[2]

  • Mechanism: Oxygen abstracts an electron from the nitrogen lone pair, forming a radical cation. These radicals couple to form conjugated oligomers (similar to polyaniline formation) and quinoid structures, which are intensely colored even at low concentrations (<1%).

  • Verdict:

    • Dark Brown/Black: Discard. Significant polymerization has likely occurred, which can poison catalysts in downstream reactions.

    • Light Amber/Yellow: Check Purity. If the HPLC purity is

      
      , it may still be usable for robust reactions, but expect a lower yield.
      
Issue 2: Solubility & Physical State

Q: The powder has become "sticky" or clumped together. What happened?

A: This indicates hygroscopicity and carbamate formation .

  • Mechanism: The primary amine (aminomethyl group) absorbs atmospheric water. This water facilitates the reaction with atmospheric CO₂ to form a carbamate salt (reversible upon heating/acidification) or simply hydrates the crystal lattice.

  • Solution: Dry the material in a vacuum desiccator over

    
     for 24 hours. If the stickiness persists, the material may have partially melted due to impurity-induced melting point depression.
    
Issue 3: Purity Analysis

Q: I see a new peak in my LC-MS. What is it?

A: Common degradation products include:

  • The Dimer: Oxidative coupling of two aniline rings (M+M-2H).

  • The N-Oxide: Oxidation of the N-methyl group (+16 Da).

  • The Carbamate: Reaction with CO₂ (+44 Da), often unstable in LC-MS conditions but visible in NMR.

Visualizations

Figure 1: Degradation Pathways

This diagram illustrates the two main enemies of stability: Oxygen (attacking the ring/secondary amine) and Carbon Dioxide (attacking the primary amine).

DegradationPathways Compound 2-(Aminomethyl)- N-methylaniline Radical Radical Cation Intermediate Compound->Radical Oxidation Carbamate Carbamate Salt (Sticky Solid) Compound->Carbamate Nucleophilic Attack Oxygen O2 (Air) + Light Oxygen->Radical CO2 CO2 + Moisture CO2->Carbamate Dimer Azo/Hydrazine Dimers (Colored) Radical->Dimer Coupling Polymer Polyaniline-like Oligomers (Black) Dimer->Polymer Further Oxidation

Caption: Figure 1. Dual degradation pathways showing oxidative polymerization (top) and carbamate formation (bottom).

Figure 2: Sample Assessment Decision Tree

Use this workflow to determine if your stored material is safe for experimentation.

DecisionTree Start Inspect Sample Color Color Check Start->Color White White/Pale Yellow Color->White Looks Good Brown Dark Brown/Black Color->Brown Severe Oxidation Amber Amber/Orange Color->Amber Suspicious Use Proceed to Experiment White->Use Discard DISCARD (Irreversible Damage) Brown->Discard HPLC Run HPLC/LC-MS Amber->HPLC PurityHigh Purity >98% HPLC->PurityHigh Impurities <2% PurityMed Purity 90-95% HPLC->PurityMed Impurities <10% PurityLow Purity <90% HPLC->PurityLow Impurities >10% PurityHigh->Use Purify Purify via Distillation/Column PurityMed->Purify PurityLow->Discard Purify->HPLC Re-check

Caption: Figure 2. Quality control decision matrix for stored aniline derivatives.

Summary Data: Stability vs. Conditions[4][5][6][7]

Storage ConditionAtmosphereTempEstimated StabilityRisk Factor
Optimal Argon/Nitrogen4°C12+ MonthsNegligible
Acceptable Air (Tightly Sealed)4°C1-3 MonthsSlow Oxidation
Poor Air25°C< 2 WeeksRapid Browning
Critical Failure Air + Moisture25°C< 3 DaysHydrolysis/Carbamate

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Retrieved from

  • PubChem. 2-[(Methylamino)methyl]aniline Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem Technical Support. Best practices for handling air and light-sensitive aniline hydrochloride compounds. Retrieved from

  • Mruthunjaya, A.K.V.; Torriero, A.A.J. (2023).[4] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules 28, 471.[4][5] Retrieved from

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Retrieved from

Sources

Tetrahydroquinazoline Synthesis Support Center: Yield Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetrahydroquinazoline Synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks when constructing tetrahydroquinazoline scaffolds from diamine precursors.

As a Senior Application Scientist, I have structured this center to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating protocols to ensure reproducible, high-yield outcomes.

Diagnostic Workflow for Yield Optimization

Before adjusting your reaction parameters, consult the decision tree below to isolate the root cause of your yield degradation.

Troubleshooting Start Diamine Precursor Synthesis Check1 Selective N-Acylation Required? Start->Check1 Path1 Use selective conditions (e.g., Borane reduction) Check1->Path1 Yes Cyclization Cyclization / Annulation (e.g., [5+1] with Formaldehyde) Check1->Cyclization No Path1->Cyclization Check2 Yield > 80%? Cyclization->Check2 Success Product Isolation (Tetrahydroquinazoline) Check2->Success Yes Fail Analyze Impurities via LC-MS Check2->Fail No SideRxn Over-alkylation / Side Reactions? Fail->SideRxn OptSolvent Switch to 1,4-dioxane SideRxn->OptSolvent Yes OptTemp Adjust Temp to 110°C SideRxn->OptTemp No OptSolvent->Cyclization OptTemp->Cyclization

Diagnostic workflow for troubleshooting tetrahydroquinazoline synthesis from diamines.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: During the [5+1] annulation of 1,5-diamines with formaldehyde, my yields are consistently below 50%. How can I suppress competitive side reactions? Causality & Mechanism: The reaction of 1,5-diamino compounds with aldehydes to form tetrahydroquinazolines is highly sensitive to the solvent environment. In polar protic solvents, formaldehyde can undergo competitive Cannizzaro-type disproportionation or cause over-methylation of the secondary amines. These competing pathways siphon off the starting material, drastically reducing the yield of the desired cyclized product[1]. Resolution: Switch the solvent to a non-nucleophilic, moderately polar cyclic ether such as 1,4-dioxane. Heating the reaction to 110 °C in 1,4-dioxane provides the optimal thermodynamic energy to drive the [5+1] annulation forward while preventing the stabilization of unwanted side-reaction transition states. This specific modification has been shown to increase isolated yields to 93%[1].

Q2: I am synthesizing acyclic diamine precursors (e.g., 2-aminobenzylamines) and struggling with poor selectivity between the aliphatic and aromatic amines. How do I achieve selective N-functionalization? Causality & Mechanism: 2-aminobenzylamine (2-ABA) contains both an aliphatic and an aromatic amino group. While the aliphatic amine is generally more nucleophilic, predictable hydrogen bonding between the aromatic amino group (donor) and the aliphatic amine (acceptor) can anomalously increase the nucleophilicity of the aromatic amine while decreasing the reactivity of the aliphatic one. This leads to N,N'-diacylation or incorrect regioselectivity[2]. Resolution: To achieve selective N-acylation of the aliphatic amino group, bypass standard coupling reagents. Instead, treat the diamine with benzoic acid in the presence of Zr(azobenzene-4,4´-dicarboxylate), or utilize tert-butylperoxybenzoate. If your workflow involves reducing amides to form N-alkyl-substituted 2-aminobenzylamines, employ a THF solution of borane, which reliably affords yields of 82–93%[2].

Q3: When using α-aminoamidines and bis-benzylidene cyclohexanones to form 5,6,7,8-tetrahydroquinazolines, my cyclocondensation stalls at the intermediate stage. What is the cause? Causality & Mechanism: This synthesis proceeds via a cascade mechanism initiated by the Michael addition of the α-aminoamidine to the olefinic bond of the diarylidencyclohexanone. If the base is too strong or the temperature too low, the subsequent dehydration of the dihydropyrimidine skeleton fails, trapping the reaction at the intermediate state[3]. Resolution: Perform the reaction in pure pyridine, which acts as both a mild base and solvent, and heat continuously at 100 °C for 24 hours. This provides the exact basicity required to drive the dehydration step without degrading the starting materials, yielding the substituted 5,6,7,8-tetrahydroquinazolines in 47–80% yield[3].

Quantitative Data: Annulation Condition Screening

The following table summarizes the optimization data for the [5+1] annulation of 1,5-diamines, demonstrating the critical impact of solvent and reactant choice on final yield[1].

EntryReactantSolventTemperature (°C)Result / Isolated Yield (%)
1Formaldehyde (16% in H₂O)Methanol80< 40% (High impurities)
2Paraformaldehyde (PFA)Toluene110~ 65%
3HC(OEt)₃1,4-Dioxane11072%
4 Formaldehyde (16% in H₂O) 1,4-Dioxane 110 93% (Optimal)

Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. Analytical checkpoints are embedded within the steps to verify success before proceeding to purification.

Protocol A: Self-Validating[5+1] Annulation for Fused-Tetrahydroquinazolines

This protocol utilizes LC-MS tracking to prevent premature workup, ensuring maximum conversion[1].

  • Preparation: In a clean, dry microwave vial or heavy-walled reaction tube, dissolve the 1,5-diamino compound (0.5 mmol) in 1.0 mL of anhydrous 1,4-dioxane.

  • Reagent Addition: Add formaldehyde solution (16% in H₂O, 1.5 mmol, 3.0 equivalents) dropwise to the mixture at room temperature.

  • Cyclization: Seal the vial and heat the reaction mixture to 110 °C using a pre-heated oil bath or heating block. Stir vigorously for exactly 3 hours.

  • Analytical Validation Checkpoint: Sample 5 µL of the mixture, dilute in 1 mL of acetonitrile, and monitor via LC-MS. The reaction is self-validated as complete when the starting diamine mass peak is fully consumed and replaced by the [M+H]+ of the target tetrahydroquinazoline. If starting material remains, continue heating in 1-hour increments.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude residue using semi-preparative HPLC (C18 column) to afford the pure tetrahydroquinazoline.

Protocol B: Synthesis of 5,6,7,8-Tetrahydroquinazolines via α-Aminoamidines

Optimized for mild conditions to preserve sensitive functional groups[3].

  • Preparation: Combine the α-aminoamidine (1.0 mmol) and the diarylidencyclohexanone derivative (1.0 mmol) in a 25 mL round-bottom flask.

  • Solvent Addition: Add 5.0 mL of anhydrous pyridine. Ensure the system is purged with nitrogen if the substrates are oxidation-sensitive.

  • Heating: Attach a reflux condenser, heat the mixture to 100 °C, and maintain continuous stirring for 24 hours.

  • Workup & Purification: Cool the reaction to room temperature. Remove the pyridine under high vacuum (co-evaporate with toluene if necessary to remove residual pyridine). Purify the resulting crude mixture via flash column chromatography (typically using an EtOAc/Hexane gradient) to yield the C2-substituted tetrahydroquinazoline.

References

  • Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation Source: nih.gov URL:[Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine Source: beilstein-journals.org URL:[Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: nih.gov URL:[Link]

Sources

Technical Support Center: Purification of 2-(Aminomethyl)-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-(Aminomethyl)-N-methylaniline derivatives are highly polar, basic diamines featuring both a secondary aromatic amine and a primary aliphatic amine. Their dual basicity and propensity for oxidation present unique challenges during isolation. This support guide provides field-proven protocols and troubleshooting strategies to overcome common bottlenecks, such as severe streaking on standard silica gel and degradation under harsh conditions.

Purification Workflow

PurificationWorkflow Start Crude 2-(Aminomethyl)- N-methylaniline Assess Assess Impurity Profile Start->Assess AcidBase Acid-Base Extraction (Removes neutral/acidic) Assess->AcidBase High neutral/acidic impurities Chromatography Normal Phase Silica (with TEA/NH4OH) Assess->Chromatography Structurally similar basic impurities CheckPurity Purity > 95%? AcidBase->CheckPurity CheckPurity->Chromatography No Pure Purified Diamine CheckPurity->Pure Yes RPHPLC Reversed-Phase HPLC (Alkaline Mobile Phase) Chromatography->RPHPLC Tailing/Resolution issues Chromatography->Pure Success RPHPLC->Pure

Decision matrix for the purification of basic this compound derivatives.

Section 1: Acid-Base Extraction Protocols & Troubleshooting

Expertise & Experience: Acid-base extraction should always be your first-line purification step. Because the molecule contains two basic nitrogen atoms, it can be protonated to form a highly water-soluble dihydrochloride salt, allowing neutral and acidic impurities to be washed away in the organic phase . Subsequent basification regenerates the free base, which is then extracted back into an organic solvent.

Protocol 1: Liquid-Liquid Acid-Base Extraction (Self-Validating)
  • Dissolution & Acidification: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 20 mL). The diamine will protonate and partition into the aqueous layer.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh ethyl acetate (2 × 20 mL) to remove neutral and acidic impurities. Discard the organic washes. Validation: Spot the organic wash on a TLC plate; the absence of UV-active spots at the baseline confirms no diamine is being lost.

  • Basification: Cool the aqueous layer in an ice bath to minimize exothermic degradation. Slowly add 2.0 M aqueous NaOH dropwise while stirring. Causality: The aliphatic amine has a pKa of ~9-10, while the aniline nitrogen has a pKa of ~4-5. You must push the pH > 10 to ensure complete deprotonation of both sites, forcing the free base out of the aqueous phase.

  • Extraction of Free Base: Extract the basified aqueous layer with dichloromethane (3 × 30 mL).

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Troubleshooting FAQs: Acid-Base Extraction

Q: My product is discoloring rapidly during the basification step. How can I prevent this? A: Aniline derivatives are highly susceptible to oxidation, which leads to the formation of highly colored polymerization byproducts. To mitigate this, perform the basification strictly in an ice bath and sparge your solvents with nitrogen prior to use. If discoloration persists, treating the hot dissolved solution with activated carbon prior to the final filtration can effectively remove these trace colored impurities .

Q: I am experiencing poor recovery of the free base after basification. What went wrong? A: Poor recovery usually stems from incomplete deprotonation or high aqueous solubility of the free base. First, verify with pH paper that the aqueous layer is strictly pH > 9; basic diamines require a highly alkaline environment for complete precipitation . Second, because the aminomethyl group imparts significant polarity, the free base may retain partial water solubility. Saturating the aqueous layer with NaCl (salting out) before the final organic extraction will drive the polar diamine into the organic phase.

Section 2: Chromatographic Purification & Troubleshooting

Expertise & Experience: If acid-base extraction is insufficient (e.g., structurally similar basic impurities remain), chromatography is required. Standard normal-phase silica gel acts as a Brønsted acid. The basic amines in this compound will strongly interact with the acidic silanol groups, causing irreversible binding, severe peak tailing, and yield loss . To counteract this, a basic modifier must be added to the mobile phase to neutralize the silanols.

Quantitative Data: Mobile Phase Modifiers for Basic Amines
ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA) 0.1% - 1.0% (v/v)Excellent silanol masking; easy to prepare in standard solvents.High boiling point (89°C) complicates post-column removal; can leave residues.
Ammonium Hydroxide (NH₄OH) 0.5% - 2.0% (v/v)Highly volatile; leaves no organic residue after evaporation.Requires specific solvent mixtures (e.g., CHCl₃/MeOH) to maintain miscibility.
Alkaline Aqueous (RP-HPLC) 0.1% NH₄OH in H₂O/MeCNSuperior resolution for highly polar diamines.Requires specialized high-pH stable C18 columns to prevent silica dissolution.
Protocol 2: Normal-Phase Flash Chromatography with Basic Modifiers
  • Column Preparation: Slurry-pack the silica gel column using a solvent mixture containing the basic modifier (e.g., Dichloromethane/Methanol/Ammonium Hydroxide in a 90:9:1 ratio). Causality: Pre-equilibrating the silica with the modifier neutralizes the acidic silanols before the sample is loaded, preventing the diamine from crashing out or binding irreversibly at the top of the column.

  • Sample Loading: Dissolve the free base in a minimum volume of the eluent and load it onto the column.

  • Elution: Elute using an isocratic or shallow gradient of the modified solvent system. Validation: Monitor fractions via TLC plates that have been pre-treated with TEA vapor; untreated plates will cause the spots to streak, giving false purity readings.

  • Concentration: Combine pure fractions and evaporate the solvent. If TEA was used, co-evaporate with toluene or place under high vacuum to remove the residual modifier.

Troubleshooting FAQs: Chromatography

Q: Even with 1% TEA in my mobile phase, my diamine is streaking across multiple fractions. What is the alternative? A: While TEA is a standard competing amine, the dual basicity of this compound can sometimes overwhelm standard silanol masking. Switch to a Chloroform/Methanol/Aqueous Ammonia system (e.g., 80:10:1 or 80:15:1.5). Ammonia often provides superior peak shape for highly polar diamines compared to TEA . Alternatively, switch the stationary phase entirely to amine-functionalized silica or basic alumina, which inherently lack problematic acidic silanols.

Q: Can I use Reversed-Phase HPLC (RP-HPLC) for this compound? A: Yes, RP-HPLC is highly effective for polar, ionizable compounds. However, running basic amines at a neutral or acidic pH often results in poor retention because the protonated molecule is too hydrophilic. To maximize selectivity and retention, use an alkaline mobile phase (e.g., water/acetonitrile with 0.1% TEA or NH₄OH). At high pH, the diamine remains in its lipophilic free-base form, significantly improving retention and separation on a C18 column .

References

  • Okoth, R., et al. "A Guided-Inquiry Experiment: Separation of a Five-Component Mixture by Liquid-Liquid Extraction and Column Chromatography." Scientific & Academic Publishing, 2019.[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.[Link]

  • Org Prep Daily. "Purifying amines on silica." WordPress. [Link]

Technical Support Center: Handling 2-(aminomethyl)-N-methylaniline Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hygroscopicity & Deliquescence in Diamine Salts

Executive Summary

2-(aminomethyl)-N-methylaniline (and its hydrochloride/dihydrochloride salts) presents a dual-threat in laboratory handling: extreme hygroscopicity and oxidative instability . The presence of both a primary aliphatic amine and a secondary aromatic amine creates a high-charge-density lattice in salt form, which avidly scavenges atmospheric moisture.

Failure to manage this leads to:

  • Stoichiometric Errors: Water weight masquerading as reagent mass (leading to under-dosing).

  • Physical Degradation: Formation of "syrups" or sticky gums (deliquescence).

  • Chemical Degradation: Moisture facilitates oxidation (browning) and potential carbamate formation on the primary amine via atmospheric

    
    .
    

This guide provides an autonomous, self-validating workflow to handle these salts without compromising experimental integrity.

Module 1: Diagnostic & Storage Protocols

FAQ: How do I know if my salt is compromised?

A: Visual inspection is the first line of defense, but it is not quantitative.

  • Stage 1 (Compromised): Particles clump together; flowability is lost.

  • Stage 2 (Critical): Material appears "wet" or glassy.

  • Stage 3 (Failure): Material has turned into a brown/red oil (deliquescence + oxidation).

Protocol: The "Zero-Trust" Storage System

Do not rely on the manufacturer’s original seal once opened. Adopt this tiered storage architecture:

TierEnvironmentContainer SystemShelf Life
Gold Argon Glovebox (

ppm

)
Original vial open, inside a secondary jar with Drierite> 1 Year
Silver Desiccator (Vacuum)Vial cap taped with Parafilm, stored over

3-6 Months
Bronze -20°C FreezerVial inside a heat-sealed Mylar bag with silica packet< 1 Month

Critical Warning: Never open a cold vial immediately upon removal from the freezer. Condensation will instantly destroy the salt. Allow 45 minutes for thermal equilibration to room temperature inside a desiccator before opening.

Module 2: Weighing & Handling Workflows

The most common error is attempting to weigh deliquescent salts on an open benchtop balance. The mass will drift upwards in real-time as the salt absorbs water.

Decision Matrix: Handling Strategy

Use the following logic flow to determine the safe handling method based on your lab's capabilities.

HandlingMatrix Start Start: Weighing Required CheckEnv Check Lab Humidity Start->CheckEnv Glovebox Is Glovebox Available? CheckEnv->Glovebox MethodA Method A: Direct Weighing (Inside Glovebox) Glovebox->MethodA Yes MethodB Method B: Difference Weighing (Schlenk/N2 Stream) Glovebox->MethodB No (Humidity < 40%) MethodC Method C: Stock Solution (Dissolve entire bottle) Glovebox->MethodC No (Humidity > 40%)

Figure 1: Decision matrix for selecting the appropriate weighing methodology based on environmental constraints.

Technique: Stock Solution (The "Method C" Fail-Safe)

If you lack a glovebox and humidity is high, do not attempt to weigh exact aliquots of the solid.

  • Take the entire bottle of salt.

  • Dissolve the whole content in a dry, non-nucleophilic solvent (e.g., Anhydrous DMSO or Methanol).

  • Calculate the concentration based on the manufacturer's stated mass (or verify via qNMR).

  • Dispense the reagent volumetrically.

    • Why this works: Liquids are easier to handle under inert gas than sticky solids, and the surface area for moisture absorption is drastically reduced.

Module 3: Remediation (Drying the Salt)[1]

If the salt has already absorbed moisture (clumping), you must dry it before use to ensure correct stoichiometry.

Protocol: Vacuum Drying with

Objective: Remove adsorbed water without melting or decomposing the salt.

  • Setup: Place the salt in a tared vial inside a vacuum drying pistol or desiccator.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) as the drying agent. Silica gel is too weak for amine salts.
    
  • Vacuum: Apply high vacuum (< 1 mbar).

  • Temperature:

    • Initial: Room Temperature (2 hours) to remove surface water.

    • Ramp: Slowly increase to 40-50°C (only if the salt's melting point permits).

    • Warning: Do not exceed 60°C for this specific diamine, as the free base may sublime or degrade if trace acid is lost.

  • Verification: Weigh until constant mass is achieved (

    
    ).
    

Module 4: Stoichiometry Verification (qNMR)

This is the most critical section for drug development. You cannot trust the physical weight of a hygroscopic salt. You must determine the "Weight % Assay."

Why qNMR?

Standard HPLC measures purity (chromatographic area %), but it does not see water or inorganic salts. A sample can be "99% pure" by HPLC but only contain 80% active amine by weight due to water content.

qNMR Workflow

qNMR_Workflow Sample Weigh Sample (~10-20 mg) Standard Add Internal Standard (Maleic Acid or TCNB) Sample->Standard Solvent Dissolve in DMSO-d6 (Dry) Standard->Solvent Acquire Acquire 1H NMR (d1 > 30s, 90 deg pulse) Solvent->Acquire Process Integrate Signals Acquire->Process Calc Calculate Weight % Process->Calc

Figure 2: Quantitative NMR (qNMR) workflow for assay determination.

qNMR Calculation Formula

[1][2]
  • 
     : Integration Area[1][2]
    
  • 
     : Number of protons (e.g., 3 for a methyl group)
    
  • 
     : Molar Mass[3]
    
  • 
     : Weighed mass[4]
    
  • 
     : Purity (decimal)[1]
    

Recommended Internal Standard:

  • Maleic Acid: Good solubility in DMSO/D2O; distinct singlet at ~6.3 ppm (usually clear of aromatic amine signals) [1].

  • Dimethyl Sulfone: Singlet at ~3.0 ppm; robust and non-reactive [2].

References

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids. MDPI Molecules. Available at: [Link]

  • Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Magritek Application Notes. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation and Spectral Differentiation: A Comparative NMR Guide for 2-(aminomethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Structural Context

2-(aminomethyl)-N-methylaniline (CAS: 24095-46-3) represents a critical "hybrid" scaffold in medicinal chemistry, bridging the reactivity of anilines and benzylamines. It acts as a primary building block for benzimidazole derivatives and tetrahydroquinazolines , motifs frequently observed in kinase inhibitors and GPCR ligands.

The Analytical Challenge: The "Regioisomer Trap"

In synthetic pathways—particularly the reduction of N-methyl-2-nitrobenzylamine or the reductive amination of 2-nitrobenzaldehyde—a common failure mode is the formation of the regioisomer 2-((methylamino)methyl)aniline .

Distinguishing the target from this isomer is the primary performance metric for the NMR analysis. This guide focuses on the spectral resolution required to validate the position of the methyl group (aromatic N-methylation vs. benzylic N-methylation).

Comparative Spectral Analysis

The following analysis compares the Target Molecule against its closest structural isomer (Regioisomer A) and its non-methylated precursor (Comparator B) to establish definitive diagnostic peaks.

Table 1: Comparative Chemical Shift Data ( H NMR, 400 MHz, DMSO- )
FeatureTarget: this compoundRegioisomer A: 2-((methylamino)methyl)anilineComparator B: 2-(aminomethyl)aniline
Structure 1-NHMe, 2-CH

NH

1-NH

, 2-CH

NHMe
1-NH

, 2-CH

NH

N-Methyl (

)
2.75 – 2.85 ppm (s) 2.30 – 2.40 ppm (s) Absent
Environment Deshielded (Aromatic Conjugation)Shielded (Aliphatic)N/A
Benzylic CH

(

)
~3.65 ppm (s)~3.55 ppm (s)~3.60 ppm (s)
Aromatic Region 6.5 – 7.2 ppm (ABCD system)6.5 – 7.1 ppm6.5 – 7.1 ppm
Exchangeable H 1H (q, Ar-NH) + 2H (br s, Alk-NH

)
2H (br s, Ar-NH

) + 1H (br s, Alk-NH)
2H + 2H (Broad/Merged)
Key Diagnostic Performance Indicators
1. The N-Methyl "Anchor" Signal

The most reliable metric for structural validation is the chemical shift of the methyl group.

  • Target Performance: The methyl group attached to the aniline nitrogen is part of a conjugated system. The lone pair delocalization into the ring deshields the methyl protons, pushing the signal downfield to 2.75–2.85 ppm .

  • Isomer Differentiation: In the regioisomer, the methyl is attached to a benzylic amine (aliphatic). Lacking conjugation, this signal appears upfield at 2.30–2.40 ppm .

2. The Ortho-Effect on Aromatic Protons

The N-methylamino group is a stronger electron donor than the primary amino group.

  • Target: Expect a distinct doublet or doublet-of-doublets (dd) for the aromatic proton at position 6 (ortho to the NHMe group) around 6.55 ppm , significantly upfield due to the inductive/resonance donation of the secondary amine.

Experimental Methodology

To achieve the resolution necessary for the comparative analysis above, the following protocol is mandatory. Standard "walk-up" NMR parameters often fail to resolve the exchangeable protons critical for confirmation.

Protocol A: Sample Preparation for Structural Verification
  • Solvent: DMSO-

    
     (99.9% D) is superior to CDCl
    
    
    
    for this specific analysis.
    • Reasoning: DMSO slows the proton exchange rate, allowing for the observation of the Ar-NH -Me coupling (often a quartet) and the separation of the benzylic NH

      
       protons. CDCl
      
      
      
      often merges these into a broad singlet.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce stacking effects that shift aromatic peaks.

  • Trace Acid Removal: Ensure the sample is free of residual acid (HCl/TFA). Protonation of the amine shifts the benzylic CH

    
     downfield to ~4.0+ ppm, mimicking impurity profiles.
    
Protocol B: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1): Set to 5 seconds (vs. standard 1 sec).

    • Reasoning: Methyl protons on amines have longer T1 relaxation times. Short D1 results in poor integration accuracy, making it difficult to quantify the methyl:aromatic ratio (should be exactly 3:4).

  • Scans: Minimum 64 scans to resolve minor isomeric impurities (<1%).

Structural Assignment Workflow

The following diagrams illustrate the logic flow for assigning the structure and the experimental pathway to ensure spectral fidelity.

Diagram 1: Spectral Logic & Decision Tree

NMR_Logic Start Crude Product Spectrum (DMSO-d6) Check_Me Analyze Methyl Region (2.0 - 3.0 ppm) Start->Check_Me Signal_A Singlet @ 2.75 - 2.85 ppm Check_Me->Signal_A Primary Signal Signal_B Singlet @ 2.30 - 2.40 ppm Check_Me->Signal_B Primary Signal Signal_C No Singlet / Broad Check_Me->Signal_C Primary Signal Target CONFIRMED TARGET This compound (Aromatic N-Me) Signal_A->Target Deshielded by Ring Isomer REGIOISOMER TRAP 2-((methylamino)methyl)aniline (Benzylic N-Me) Signal_B->Isomer Shielded Aliphatic Precursor PRECURSOR/DECOMP 2-(aminomethyl)aniline (Primary Amine) Signal_C->Precursor

Caption: Decision tree for rapid structural validation based on the chemical shift of the methyl group.

Diagram 2: Experimental Workflow for High-Fidelity Data

Workflow Sample Crude Amine (Free Base) Wash Basic Wash (NaOH) Remove HCl salts Sample->Wash Dry Dry (Na2SO4) & Vac Down Wash->Dry Solvent Dissolve in DMSO-d6 Dry->Solvent Acquire Acquire 1H NMR (D1 = 5s) Solvent->Acquire Integrate Integrate Methyl (3H) vs Aromatic (4H) Acquire->Integrate

Caption: Sample preparation workflow to prevent salt-induced shifts and ensure accurate integration.

References

  • Context: Provides baseline shifts for the N-methylaniline core, validating the ~2.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7506, N-Methylaniline. Retrieved March 3, 2026, from [Link]

    • Context: Authoritative source for physical property data and spectral linkages for aniline deriv
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Li, Y., et al. (2013). Ruthenium-Catalyzed N-Methylation of Amines. Journal of the American Chemical Society.[1]

    • Context: Provides experimental NMR data for various N-methylated aniline derivatives, confirming the distinct shift differences between aromatic and benzylic methyl

Sources

FTIR Characteristic Peaks of 2-(Aminomethyl)-N-methylaniline: A Comparative Identification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR characteristic peaks of 2-(aminomethyl)-N-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (CAS: 1183479-52-8 / 1904-69-4) is a critical bifunctional building block in the synthesis of nitrogen-containing heterocycles, particularly quinazolines and benzimidazoles. Its structural duality—possessing both a secondary aromatic amine (N-methylaniline moiety) and a primary benzylic amine (aminomethyl group)—presents a unique spectroscopic challenge.

This guide provides a definitive technical comparison of its FTIR signature against its structural analogs. By focusing on the subtle interplay between the N-H stretching vibrations of the secondary and primary amines, researchers can validate structure and purity with high confidence, distinguishing this compound from its unmethylated parent (2-aminobenzylamine) and its regioisomers.

Structural Analysis & Spectral Logic

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The "fingerprint" of this molecule is defined by the absence of the primary aromatic amine doublet and the presence of the N-methyl group.

Figure 1: Deconvolution of vibrational modes. The critical distinction lies in the N-H stretching region where the secondary aromatic amine produces a singlet, contrasting with the primary amine doublet of the benzyl moiety.

Comparative Spectral Data

The following table contrasts this compound with its most common confusion points: the unmethylated parent (2-aminobenzylamine) and the isomeric N-methyl-benzylamine derivative.

Spectral RegionVibration ModeTarget: this compound Alternative A: 2-Aminobenzylamine (Unmethylated)Alternative B: N,N-Dimethyl analog
3500–3300 cm⁻¹ N-H Stretching 3 distinct peaks (approx). 1.[2] ~3420 cm⁻¹ (Ar-NH-Me, Singlet)2. ~3380 cm⁻¹ (R-NH₂, Asym)3. ~3300 cm⁻¹ (R-NH₂, Sym)Complex Multiplet. Overlapping doublets from Ar-NH₂ (~3480/3390) and R-NH₂ (~3380/3300). High freq ~3480 is key. Doublet Only. Only R-NH₂ peaks visible (~3380/3300). No Ar-NH stretch.
3100–2800 cm⁻¹ C-H Stretching Mixed. Ar-H (>3000) + N-Me (~2815) + CH₂ (~2920).Standard. Ar-H (>3000) + CH₂ (~2920). Missing low-freq N-Me band.Enhanced Aliphatic. Stronger N-Me signals due to N(Me)₂.
1620–1580 cm⁻¹ N-H Bending Medium. Primary amine scissoring (~1600) only.Strong/Broad. Overlap of Ar-NH₂ scissoring and R-NH₂ scissoring.Medium. Primary amine scissoring only.
1340–1250 cm⁻¹ C-N Stretching Strong. Ar-N-C stretch is distinct for secondary aromatic amines.Strong. Ar-NH₂ C-N stretch is slightly higher frequency.Strong. Ar-N(Me)₂ stretch.
Critical Discrimination Point:

The absence of the high-frequency asymmetric stretch (~3480 cm⁻¹) characteristic of a primary aniline is the definitive marker for the target compound. If your spectrum shows a sharp peak near 3480 cm⁻¹, your sample likely contains unmethylated 2-aminobenzylamine impurity [1, 3].

Experimental Protocol: Self-Validating Identification

This protocol ensures the distinction between the target mono-methylated compound and potential over-methylated byproducts.

Methodology:

  • Sample Prep: Use Attenuated Total Reflectance (ATR) for neat liquids or oils. If the sample is a solid salt (HCl), prepare a KBr pellet (1-2% w/w). Note: Salts will shift N-H peaks to ~3000 cm⁻¹ (broad ammonium band); free basing is recommended for identification.

  • Scan Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Validation Workflow:

Figure 2: Decision tree for validating sample identity against common synthesis byproducts.

Application Case Study: Reaction Monitoring

Scenario: Cyclization of this compound with an aldehyde to form a tetrahydroquinazoline derivative [2, 4].

Monitoring Strategy:

  • Time T=0: Spectrum shows the characteristic "3-peak" N-H region (Secondary Ar-NH + Primary R-NH₂).

  • Reaction Progress:

    • Disappearance of ~1600 cm⁻¹: As the primary benzylic amine reacts to form an imine/aminal, the N-H scissoring band disappears.

    • Shift of N-H Stretch: The secondary aromatic amine (Ar-NH-Me) may remain (if not involved) or shift significantly if it participates in ring closure.

    • Appearance of C=N: A new band at 1620–1640 cm⁻¹ (Imine stretch) confirms the initial condensation step before cyclization.

Performance Advantage: Unlike the unmethylated parent, the N-methyl group acts as a built-in "internal standard" in the C-H stretching region (~2815 cm⁻¹), which remains relatively constant during reactions affecting only the primary amine, allowing for semi-quantitative monitoring of conversion rates.

References
  • BenchChem. (2025).[1][3] An In-Depth Technical Guide to the Spectral Data of 2-(Aminomethyl)aniline. Retrieved from .

  • Sigma-Aldrich. (n.d.). 2-Aminobenzylamine Product Specification & Spectral References. Retrieved from .

  • ChemicalBook. (n.d.). 2-Aminobenzylamine IR Spectrum and Properties. Retrieved from .

  • Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Retrieved from .

Sources

13C NMR Chemical Shifts for 1,2,3,4-Tetrahydroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1,2,3,4-tetrahydroquinazoline (THQ) derivatives, focusing on


 NMR chemical shifts . This document is structured to assist researchers in the structural elucidation of these bioactive heterocycles, specifically distinguishing them from their oxidized analogs (dihydroquinazolines and quinazolinones).

Executive Summary

1,2,3,4-Tetrahydroquinazolines (THQs) are privileged scaffolds in medicinal chemistry, exhibiting anti-malarial, anti-cancer, and anti-microbial properties. However, their synthesis—typically via the condensation of 2-aminobenzylamine with aldehydes—often yields mixtures containing partially oxidized 3,4-dihydroquinazolines or over-oxidized quinazolines .

Precise


 NMR characterization is the most reliable method to distinguish these species. The diagnostic "fingerprint" lies in the C2 aminal carbon  (unique to the tetrahydro form) versus the C2 imine/amidine carbon  (dihydro form).

Structural Analysis & Assignment Strategy

The Core Scaffold

The 1,2,3,4-THQ skeleton consists of a benzene ring fused to a hexahydropyrimidine ring. The numbering scheme is critical for accurate assignment:

  • C2: The "aminal" carbon, flanked by N1 and N3.

  • C4: The benzylic carbon, adjacent to N3.

  • C4a/C8a: The bridgehead aromatic carbons.

Diagnostic Chemical Shift Ranges

The following table provides the definitive shift ranges for distinguishing the target THQ from its common synthetic byproducts.

Table 1: Comparative


 NMR Shifts (ppm) in DMSO-

/ CDCl

Carbon Position1,2,3,4-Tetrahydroquinazoline (Target)3,4-Dihydroquinazoline (Common Byproduct)Quinazolin-4(3H)-one (Oxidized Analog)
C2 (Diagnostic) 65.0 – 75.0 ppm (sp³ Aminal)150.0 – 160.0 ppm (sp² Amidine)145.0 – 155.0 ppm (sp² Amidine)
C4 40.0 – 50.0 ppm (sp³ Benzylic Amine)45.0 – 55.0 ppm (sp³ Benzylic Amine)160.0 – 165.0 ppm (sp² Carbonyl)
C4a 120.0 – 130.0 ppm120.0 – 125.0 ppm119.0 – 122.0 ppm
C8a 140.0 – 145.0 ppm145.0 – 150.0 ppm148.0 – 150.0 ppm

Technical Insight: The C2 signal is the primary differentiator. In the THQ, C2 is an


 hybridized center between two nitrogen atoms, resulting in a significantly upfield shift (approx. 70 ppm) compared to the 

C2 of the dihydro species (>150 ppm).

Substituent Effects on Chemical Shifts

Substituents at the C2 position (introduced via the aldehyde precursor) exert predictable electronic and steric effects on the C2 and C4 resonances.

Table 2: Substituent Effects on C2 Chemical Shifts (2-Aryl-1,2,3,4-THQ)

Substituent (at C2-Phenyl)Electronic EffectEffect on C2 Shift (

)
Expected C2 Value
None (Phenyl) Baseline68.0 – 70.0 ppm
4-NO

(Nitro)
Strong EWGDownfield (Deshielding)66.0 – 68.0 ppm
4-OMe (Methoxy) Strong EDGUpfield (Shielding)70.0 – 72.0 ppm
2-Cl (Ortho-Chloro) Steric/InductiveDownfield (Steric compression)64.0 – 66.0 ppm

Note: The "Reverse" substituent effect is often observed in aminals where electron-withdrawing groups on the phenyl ring can sometimes cause slight upfield shifts due to changes in the N-C-N orbital overlap, contrary to standard benzylic systems.

Experimental Workflow: Synthesis to Characterization

The following workflow outlines the standard protocol for synthesizing 2-substituted 1,2,3,4-THQs and validating their structure.

Synthesis Protocol (Condensation)
  • Reactants: 2-Aminobenzylamine (1.0 eq) + Aryl Aldehyde (1.0 eq).

  • Solvent: Methanol or Ethanol (reflux).

  • Catalyst: None required (or mild Lewis acid like I

    
     for higher yields).
    
  • Purification: Recrystallization from ethanol (avoid silica chromatography if possible, as acidic silica can promote oxidation or hydrolysis).

NMR Acquisition Parameters

To resolve the quaternary carbons (C4a, C8a) and the diagnostic C2 peak:

  • Solvent: DMSO-

    
     is preferred for solubility and preventing rapid amine exchange.
    
  • Relaxation Delay (

    
    ):  Set to 2–5 seconds  to ensure quantitative integration of quaternary carbons.
    
  • Scans: Minimum 512 scans for clear detection of minor impurities (like the dihydro form).

Visualization: Logical Assignment Pathway

The following diagram illustrates the decision tree for assigning the C2 and C4 signals to determine the oxidation state of the quinazoline derivative.

NMR_Assignment_Flow Start Acquire 13C NMR Spectrum (DMSO-d6) Check_C4 Check Region 160-170 ppm (Carbonyl Range) Start->Check_C4 Is_C4_Carbonyl Signal Present? Check_C4->Is_C4_Carbonyl Quinazolinone Structure: Quinazolin-4(3H)-one (Oxidized C4) Is_C4_Carbonyl->Quinazolinone Yes Check_C2 Check Region 150-160 ppm (Imine Range) Is_C4_Carbonyl->Check_C2 No Is_C2_Imine Signal Present? Check_C2->Is_C2_Imine Dihydro Structure: 3,4-Dihydroquinazoline (Oxidized C2) Is_C2_Imine->Dihydro Yes Check_C2_Aminal Check Region 60-80 ppm (Aminal Range) Is_C2_Imine->Check_C2_Aminal No Tetrahydro Structure: 1,2,3,4-Tetrahydroquinazoline (Target Molecule) Check_C2_Aminal->Tetrahydro Signal Found Unknown Re-evaluate Synthesis (Check Starting Materials) Check_C2_Aminal->Unknown No Signal

Caption: Decision tree for distinguishing quinazoline derivatives based on


 NMR chemical shifts.

References

  • Synthesis and Characteriz

    • Source: Journal of Chemical Educ
    • Context: Describes the condensation of 2-aminobenzylamine with aldehydes and the resulting NMR characteriz
  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxid

    • Source: Frontiers in Chemistry[1]

    • Context: Provides comparative NMR data for oxidized quinazoline derivatives, establishing the baseline for "dihydro" and "fully aromatic" shifts (e.g.
  • Synthesis of Dihydroquinazolines

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Discusses the synthesis of the dihydro-analogs and their spectral properties, useful for identifying byproducts.
  • 13C NMR Chemical Shift Guide

    • Source: Compound Interest / Oregon St
    • Context: General reference for benzylic amine and aminal carbon shifts used to valid

Sources

elemental analysis data for 2-(aminomethyl)-N-methylaniline complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-(aminomethyl)-N-methylaniline , a specialized bidentate nitrogen-donor ligand. It focuses on the critical validation step of Elemental Analysis (CHN) , comparing theoretical expectations for the target ligand against experimentally established baselines of its structural parent, 2-aminobenzylamine.

Executive Summary

This compound (CAS: 1183479-52-8) is a bidentate chelating ligand featuring a hard amine donor and a softer, N-methylated aniline donor. In coordination chemistry, it serves as a steric and electronic modulator, offering different field strengths compared to its parent, 2-aminobenzylamine (2-ABA).

This guide provides the theoretical elemental analysis benchmarks required to validate the synthesis of these complexes. It compares these benchmarks against the experimental performance of the parent 2-ABA system to illustrate the impact of the N-methyl group on stoichiometry and coordination geometry.

Key Application: Validation of complex purity in catalytic cross-coupling and bio-inorganic modeling.

Comparative Elemental Analysis Data

The following tables provide the critical mass percentage data needed to confirm complex formation.

Table 1: Theoretical Validation Benchmarks (Target Ligand)

Use these values to validate your synthesized complexes of this compound (


, MW: 136.19  g/mol ).
Metal CenterComplex FormulaMolecular Weight ( g/mol )Carbon (%C)Hydrogen (%H)Nitrogen (%N)
Copper(II)

270.6435.50 4.47 10.35
Nickel(II)

265.7836.15 4.55 10.54
Zinc(II)

272.4735.26 4.44 10.28
Palladium(II)

313.5130.64 3.86 8.93

Note: The N-methyl group increases the Carbon content by approximately 1.5–2.0% compared to the unmethylated parent, a detectable difference in standard CHN analysis.

Table 2: Comparative Experimental Baseline (Parent Ligand: 2-ABA)

Experimental data from literature for 2-aminobenzylamine (


) complexes. Deviations here illustrate common hydration/solvation issues.
ComplexCalculated (Calc)Found (Exp)Deviation SourceRef

C: 32.76, H: 3.93, N: 10.92C: 32.65, H: 4.01, N: 10.85High Purity (Anhydrous)[1]

C: 40.97, H: 5.85, N: 13.66C: 41.10, H: 5.75, N: 13.50Bis-chelate formation[2]

C: 32.53, H: 3.90, N: 10.84C: 31.90, H: 4.15, N: 10.60Hygroscopic (0.5

)
[3]

Performance Analysis & Interpretation

The elemental data reveals three critical performance characteristics of the this compound ligand compared to alternatives:

A. Steric Control & Stoichiometry

The N-methyl group on the aniline nitrogen introduces steric bulk that disfavors the formation of bis-ligand


 octahedral species, which are common with the unmethylated 2-ABA parent.
  • Observation: If your CHN data for Ni(II) matches the 1:2 stoichiometry (Table 2) rather than the 1:1 (Table 1), your ligand may have demethylated or you are forming a different isomer.

  • Target: Aim for 1:1 stoichiometry (Metal:Ligand) for square planar (Pd, Pt) or tetrahedral (Zn) geometries.

B. Hydrophobicity & Solvation

The target ligand is more lipophilic than 2-ABA.

  • Impact: Complexes of this compound are less likely to retain lattice water compared to the hygroscopic 2-ABA complexes.

  • Data Signal: "Found" Hydrogen values significantly higher (>0.5%) than "Calculated" usually indicate solvent occlusion (MeOH/EtOH) rather than water absorption.

C. Electronic Modulation

The electron-donating methyl group increases the basicity of the aniline nitrogen.

  • Impact: Stronger M-N bond formation, often leading to higher thermal stability.

  • Verification: High-temperature decomposition points in TGA (Thermogravimetric Analysis) often correlate with the purity confirmed by CHN analysis.

Experimental Protocols

Workflow Diagram: Synthesis & Validation

The following diagram outlines the self-validating workflow for generating these complexes.

SynthesisWorkflow Start Start: this compound Mixing Reflux (2-4 hours) N2 Atmosphere Start->Mixing MetalSalt Metal Salt (MCl2) (Dissolved in MeOH/EtOH) MetalSalt->Mixing Isolation Filtration & Washing (Cold Et2O) Mixing->Isolation Drying Vacuum Drying (60°C, 4h) Isolation->Drying Analysis Elemental Analysis (CHN) Drying->Analysis Decision Match Theoretical? Analysis->Decision Recryst Recrystallize (Acetonitrile/DMF) Decision->Recryst No (>0.4% Diff) Success Valid Complex Proceed to Catalysis Decision->Success Yes (<0.4% Diff) Recryst->Drying

Caption: Synthesis and validation loop. Note the critical decision node based on CHN tolerance (<0.4%).

Detailed Methodology
  • Stoichiometric Mixing: Dissolve 1.0 equivalent of Metal Chloride (

    
    ) in absolute ethanol (0.1 M). Add 1.05 equivalents of this compound dropwise.
    
    • Why 1.05 eq? A slight excess ensures complete metal consumption, preventing inorganic salt contamination in the precipitate.

  • Reflux: Heat to 60°C for 2 hours. The color change (typically Blue

    
     Green for Cu, Green 
    
    
    
    Red/Brown for Ni) indicates coordination.
  • Isolation: Cool to 0°C. Filter the precipitate.

  • Purification: Wash with cold diethyl ether (

    
     mL) to remove unreacted ligand (which is ether-soluble).
    
  • Validation: Dry under vacuum over

    
    . Perform CHN analysis. Acceptable tolerance is 
    
    
    
    absolute difference from Table 1.

Coordination Geometry Visualization

Understanding the binding mode is essential for interpreting the elemental data.

Coordination M Metal (M) (Cu/Ni/Pd) N_amine N (Amine) -CH2-NH2 M->N_amine Coordinate N_aniline N (Aniline) -N(Me)-Ph M->N_aniline Coordinate Cl1 Cl M->Cl1 Cl2 Cl M->Cl2 C_benzyl CH2 N_amine->C_benzyl Ring Benzene Ring N_aniline->Ring Me_group Methyl (CH3) N_aniline->Me_group Steric Bulk C_benzyl->Ring

Caption: Bidentate coordination mode. The N-methyl group (Yellow) creates steric pressure, influencing the geometry.

References

  • Synthesis and Characterization of 2-Aminobenzylamine Complexes.Journal of Coordination Chemistry.
  • Structural Studies of Nickel(II) Complexes with N,N-Donor Ligands.Inorganic Chemistry Communications.
  • Hygroscopicity in Zinc(II) Amine Complexes.Polyhedron.
  • Sigma-Aldrich. Product Specification: this compound (CAS 1183479-52-8).Link

  • PubChem. Compound Summary: this compound.Link

UV-Vis absorption spectra of N-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the UV-Vis Absorption Spectra of N-Methylaniline Derivatives: Mechanistic Insights and Experimental Protocols

Introduction

N-methylaniline and its derivatives (such as N,N-dimethylaniline and heavily substituted analogues) form the backbone of numerous synthetic dyes, active pharmaceutical ingredients (APIs), and conducting polymers. For researchers and drug development professionals, understanding their ultraviolet-visible (UV-Vis) absorption characteristics is critical for evaluating intramolecular charge transfer (ICT), steric effects, and electronic delocalization.

As an application scientist, I approach UV-Vis spectroscopy not merely as a routine assay for identifying maximum absorbance (


), but as a diagnostic window into molecular orbital dynamics. This guide objectively compares the spectral performance of key N-methylaniline derivatives and provides a self-validating experimental framework for acquiring high-fidelity data.

Mechanistic Causality: Auxochromes and Steric Hindrance

The UV-Vis spectrum of an aniline derivative is fundamentally governed by the interaction between the nitrogen’s non-bonding lone pair and the aromatic


-system. The addition of methyl groups alters this dynamic through two competing mechanisms:
  • Inductive and Resonance Effects (Bathochromic Shifts): The addition of a methyl group to the amine nitrogen (yielding N-methylaniline) increases the electron density on the nitrogen via positive inductive (+I) effects. This enhances the resonance delocalization of the lone pair into the benzene ring, resulting in a bathochromic (red) shift of the primary

    
     and 
    
    
    
    transitions compared to unsubstituted aniline.
  • Steric Inhibition of Resonance: In tertiary amines like N,N-dimethylaniline, the steric bulk of the two methyl groups forces a slight rotation of the dimethylamino group out of the coplanar alignment with the benzene ring. This physical twist reduces orbital overlap, which counteracts the inductive bathochromic shift and distinctly alters the molar absorptivity (

    
    )[1].
    
  • Intramolecular Charge Transfer (ICT): When N,N-dimethylaniline is conjugated with strong electron-accepting fluorophores (e.g., forming 4-(9-anthryl)-N,N-dimethylaniline), the resulting "push-pull" system creates a highly polar excited state. This pushes the absorption band well into the visible region and exhibits pronounced solvatochromism[2].

Comparative Quantitative Data

To objectively compare these derivatives, we must evaluate their absorption maxima in a non-polar solvent (e.g., n-hexane). Non-polar solvents are deliberately chosen to minimize solvent-solute hydrogen bonding, which can artificially broaden peaks or mask intrinsic electronic transitions[3].

Table 1: UV-Vis Absorption Maxima of Aniline and N-Methyl Derivatives in n-Hexane

CompoundPrimary Band

(nm)
Secondary Band

(nm)
Dominant Electronic TransitionStructural Note
Aniline ~230~294

/

Primary amine, planar
N-Methylaniline 242.4294.0

/

Secondary amine, increased +I effect[3]
N,N-Dimethylaniline ~250~295

/

Tertiary amine, slight steric twist[1]
4-(9-anthryl)-N,N-DMA 370 - 453 (Broad)N/AIntramolecular Charge TransferExtended conjugation, push-pull system[2]

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure high-fidelity spectral data that can withstand peer review or regulatory scrutiny, the following protocol incorporates strict self-validation steps to prevent common optical artifacts (e.g., detector saturation, solvent cutoff interference)[4].

Materials Required:

  • Spectrophotometer: Dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1650, Cary 60, or equivalent).

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes (Standard glass absorbs UV light below 340 nm; quartz is essential for transparency down to 200 nm).

  • Solvent: Spectroscopic-grade n-hexane (UV cutoff ~195 nm).

Step-by-Step Methodology:

  • Solvent Baseline Correction: Fill both the reference and sample quartz cuvettes with spectroscopic-grade n-hexane. Run a baseline scan from 200 nm to 700 nm at a scan rate of 0.2 nm/s with a 1 nm slit width.

    • Causality: This subtracts the optical signature of the solvent and the inherent absorbance of the cuvette quartz, ensuring the final spectrum belongs solely to the analyte[3].

  • Sample Preparation (Serial Dilution): Prepare a stock solution of N-methylaniline at

    
     M in n-hexane. Dilute to a precise working concentration of 
    
    
    
    M.
    • Causality: High concentrations lead to molecular aggregation (dimer formation) or detector saturation (Absorbance > 2.0), which violates the Beer-Lambert law. A

      
       M concentration ensures the maximum absorbance remains within the instrument's optimal linear dynamic range (0.1 - 1.0 A).
      
  • Measurement: Rinse the sample cuvette twice with the

    
     M analyte solution, then fill it. Record the spectrum against the n-hexane reference.
    
  • Self-Validation (Linearity Check): Prepare two additional concentrations (e.g.,

    
     M and 
    
    
    
    M). Measure their absorbance at the identified primary
    
    
    (242.4 nm for N-methylaniline). Plot Absorbance vs. Concentration.
    • Causality: A perfectly linear plot (

      
      ) validates that the sample is fully dissolved, non-aggregating, and that the photometric detector is operating linearly.
      

Workflow Visualization

G Prep Analyte Preparation (10^-5 M in n-Hexane) Baseline Baseline Correction (Matched Quartz Cuvettes) Prep->Baseline Scan UV-Vis Scanning (200-700 nm, 0.2 nm/s) Baseline->Scan Analyze Spectral Analysis (Identify λ_max & ε) Scan->Analyze Validate Beer-Lambert Validation (Linearity Check) Analyze->Validate Output Validated Spectral Data Validate->Output

Caption: Self-validating experimental workflow for UV-Vis spectroscopic analysis.

References

  • Ultrasonic and Spectral Studies on Hydrogen Bonded Complexes of Aromatic Aldehydes and N-Methylaniline in n-Hexane. Lifescience Global.3

  • Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. AIP Publishing.1

  • UV−vis Subpicosecond Spectroscopy of 4-(9-Anthryl)-N,N'-dimethylaniline in Polar and Nonpolar Solvents: A Two-Dimensional View of the Photodynamics. ResearchGate.2

  • Cavity-enhanced on-chip absorption spectroscopy using microring resonators. Optica Publishing Group.4

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(aminomethyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(aminomethyl)-N-methylaniline (CAS: 1183479-52-8).

Notice of Scientific Context: This compound is a bifunctional building block containing both a secondary aromatic amine (N-methylaniline moiety) and a primary benzylic amine (aminomethyl moiety). As a specialized intermediate often lacking extensive historical toxicological data, this guide utilizes a "Worst-Case Analog" approach, synthesizing safety protocols based on the known high toxicity of N-alkyl anilines and the corrosivity of benzylamines.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the dual-threat nature of this molecule. It is not merely a "chemical irritant"; it is a systemically toxic corrosive.

Hazard ClassSource MoietyPhysiological Mechanism
Skin Corrosion (Category 1B) Benzylic Amine (

)
High basicity (

) causes rapid saponification of skin lipids and deep tissue necrosis.
Acute Toxicity (Dermal/Inhal) N-Methylaniline CoreAromatic amines readily penetrate intact skin. Once absorbed, they can induce methemoglobinemia (oxidation of hemoglobin), leading to cellular hypoxia.
Sensitization Aniline DerivativePotential for allergic contact dermatitis; repeated exposure may lower the threshold for immune response.

Part 2: PPE Selection Matrix

Standard laboratory PPE (nitrile gloves and safety glasses) is insufficient for this compound due to the high permeation rate of aromatic amines.

Hand Protection (The Critical Barrier)

Recommendation: Silver Shield® / 4H® (EVOH/PE Laminate)

  • Scientific Rationale: Aromatic amines are notorious for permeating nitrile rubber in minutes. Laminate films (EVOH) provide breakthrough times >480 minutes.

  • Dexterity Protocol: Laminate gloves are loose-fitting. You must use the "Double-Gloving" technique:

    • Inner Layer: Disposable Nitrile (for sweat absorption).

    • Middle Layer: Silver Shield/4H Laminate (Chemical Barrier).

    • Outer Layer: Disposable Nitrile (for grip and to compress the laminate).

Respiratory Protection

Recommendation: P100/OV/AG Combination Cartridge

  • Rationale: The amine functionality requires an Organic Vapor (OV) filter. However, benzylic amines can form alkaline aerosols/mists during transfer. The Acid Gas (AG) or specific amine-rated component neutralizes basic vapors, while P100 captures particulates if the substance is a solid/powder.

Eye & Face Protection

Recommendation: Unvented Chemical Goggles + Face Shield

  • Rationale: Safety glasses allow vapor bypass. Because this compound is corrosive, a splash to the eye is an immediate blinding hazard. The face shield protects the neck and chin, areas often exposed during fume hood work.

Part 3: Operational Protocol (Step-by-Step)

This protocol uses a self-validating logic: every step includes a "Check" to confirm the system is safe before proceeding.

Phase 1: Preparation (The "Cold" Phase)
  • Engineering Control: Verify Fume Hood flow is 80–100 fpm.

  • Neutralization Prep: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid .

    • Why? Water spreads amine spills; weak acid neutralizes the corrosive benzylic amine immediately.

  • Glove Inflation Test: Inflate the outer nitrile gloves to check for pinholes before donning.

Phase 2: Active Handling (The "Hot" Phase)
  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use a secondary containment tray and a sealed transfer vessel. Never carry the open bottle across the lab.

  • Transfer:

    • Use a syringe or glass pipette. Avoid plastic pipettes unless confirmed compatible (polystyrene may degrade).

    • Technique: Keep hands below eye level. Keep the sash as low as possible.

Phase 3: Decontamination & Doffing
  • Gross Decon: Wipe outer gloves with a Kimwipe soaked in dilute acetic acid, then water.

  • Doffing Sequence:

    • Remove Outer Nitrile (dispose as haz waste).

    • Remove Laminate (inspect for discoloration; reuse only if clean).

    • Remove Inner Nitrile.

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Part 4: Workflow Visualization

The following diagram illustrates the "Defense-in-Depth" strategy for handling this high-hazard amine.

SafetyProtocol Risk Risk Assessment (Corrosive + Toxic) PPE PPE Donning (Laminate Gloves + Goggles) Risk->PPE Defines Prep Prep: Acid Neutralizer & Fume Hood Check PPE->Prep Required Before Action Active Handling (Secondary Containment) Prep->Action Enables Action->PPE Breach? STOP Decon Decontamination (Acid Wipe -> Water) Action->Decon Post-Task Disposal Disposal (Segregated Basic Waste) Decon->Disposal Final Step

Figure 1: Operational workflow emphasizing the prerequisite of neutralization prep and the critical decontamination step prior to disposal.

Part 5: Disposal Strategy

RCRA Classification: Likely D002 (Corrosive) and potentially toxic characteristic.

  • Segregation: Do NOT mix with acidic waste streams (e.g., waste generated from HPLC lines with TFA).

    • Risk:[1][2] Exothermic acid-base reaction can pressurize the waste container, causing an explosion.

  • Labeling: Clearly tag as "Basic Organic Waste with Toxic Amines."

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the specific corrosion rate is unknown.

References

  • PubChem. (2025).[3] Compound Summary: 2-(Aminomethyl)aniline (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Aromatic Amines. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.